PTAC oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOVMTAFXOKQ-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of PTAC Oxalate in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTAC oxalate, also known as (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane oxalate, is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand that has emerged as a valuable tool in neuroscience research. Its unique pharmacological profile, characterized by subtype-specific functional activity, makes it an ideal probe for dissecting the complex roles of muscarinic receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the research applications of this compound, including its mechanism of action, relevant signaling pathways, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action
This compound exhibits a distinct pattern of activity across the five muscarinic receptor subtypes (M1-M5). It acts as a partial agonist at the M2 and M4 receptors and as a competitive antagonist at the M1, M3, and M5 receptors .[1] This mixed agonist-antagonist profile allows researchers to selectively activate M2 and M4 receptor-mediated signaling while simultaneously blocking pathways associated with M1, M3, and M5 receptors.
Quantitative Pharmacological Data
This compound demonstrates high affinity for all five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells. The binding affinities (Ki) are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| hM1 | 0.6 |
| hM2 | 2.8 |
| hM3 | 0.2 |
| hM4 | 0.2 |
| hM5 | 0.8 |
Data sourced from MedchemExpress.[1]
Signaling Pathways
The differential effects of this compound are mediated through the distinct G protein coupling of the muscarinic receptor subtypes.
M2 and M4 Receptor-Mediated Signaling (Agonism)
The M2 and M4 receptors primarily couple to the Gi/o family of G proteins. As a partial agonist, this compound activates these pathways, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This generally results in inhibitory effects on neuronal activity.
M1, M3, and M5 Receptor-Mediated Signaling (Antagonism)
The M1, M3, and M5 receptors are predominantly coupled to the Gq/11 family of G proteins. As an antagonist, this compound blocks the binding of acetylcholine (ACh) and other muscarinic agonists to these receptors, thereby inhibiting the activation of phospholipase C (PLC). This prevents the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.
Research Applications and Experimental Protocols
This compound is primarily utilized in preclinical models of neurological and psychiatric disorders, particularly in studies of neuropathic pain and depression.
In Vivo Research: Neuropathic Pain and Depression Models
1. Neuropathic Pain Model (Mechanical Allodynia)
This compound has been shown to alleviate mechanical allodynia in rodent models of neuropathic pain.[1]
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Experimental Workflow:
References
PTAC Oxalate: A Deep Dive into Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity profile of PTAC oxalate, a significant ligand in cholinergic research. This document details its binding affinities, functional activities, and the experimental methodologies used to determine these properties. The information is presented to facilitate further research and drug development efforts targeting the muscarinic acetylcholine receptor family.
Executive Summary
This compound is a selective muscarinic receptor ligand characterized by a distinct profile of activity across the five receptor subtypes (M1-M5). It demonstrates high-affinity binding to all subtypes. Functionally, it acts as a partial agonist at the M2 and M4 receptors, which are typically coupled to Gi/o proteins, and as an antagonist at the M1, M3, and M5 receptors, which are coupled to Gq/11 proteins.[1][2] This mixed agonist-antagonist profile makes this compound a valuable tool for dissecting the physiological and pathological roles of individual muscarinic receptor subtypes.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity and functional activity of this compound and its close structural analog, BuTAC, at the five human muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 0.6 |
| M2 | 2.8 |
| M3 | 0.2 |
| M4 | 0.2 |
| M5 | 0.8 |
Data derived from radioligand binding assays in CHO cells.
Table 2: Functional Activity Profile of BuTAC at Human Muscarinic Receptors
Note: BuTAC is a close structural analog of this compound and has been historically described with a similar pharmacological profile.[3] The following data from GTP-γ-[35S] binding assays with BuTAC are presented as a surrogate to illustrate the functional characteristics of this compound.
| Receptor Subtype | Functional Activity | pEC50 / pIC50 | % Emax / % Inhibition |
| M1 | Partial Agonist / Partial Antagonist | 9.22 (pEC50) / 9.03 (pIC50) | 33.56% (Emax) / 57.27% (Inhibition) |
| M2 | Full Agonist | 9.56 (pEC50) | 136.53% (Emax) |
| M3 | Full Antagonist | 8.55 (pIC50) | 100% (Inhibition) |
| M4 | Partial Agonist / Partial Antagonist | 10.27 (pEC50) / 9.19 (pIC50) | 35.53% (Emax) / 57.55% (Inhibition) |
| M5 | Full Antagonist | 8.29 (pIC50) | 96.31% (Inhibition) |
Data from a study on BuTAC using GTP-γ-[35S] binding assays in cell lines stably expressing human muscarinic receptor subtypes.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
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Cell Culture and Membrane Preparation:
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Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are cultured in appropriate media.
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Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.
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The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
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Competition Binding Assay:
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A constant concentration of a radiolabeled muscarinic antagonist, typically [3H]N-methylscopolamine ([3H]NMS), is incubated with the cell membranes.
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Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.
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The reaction is incubated to allow binding to reach equilibrium.
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Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
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The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
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The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
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Functional Assays
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency and efficacy.
This assay measures the activation of G proteins, which is an early event in the signal transduction cascade following receptor activation by an agonist.
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Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing hM2 or hM4 receptors are prepared.
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Assay Procedure:
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Membranes are incubated with the test compound (this compound) and a non-hydrolyzable GTP analog, [35S]GTPγS.
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If the test compound is an agonist, it will activate the receptor, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
The reaction is incubated for a specific period.
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Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
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Data Analysis:
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For agonists, a concentration-response curve is generated to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.
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For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50.
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This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq/11-coupled receptors.
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Cell Culture and Dye Loading:
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CHO cells stably expressing hM1, hM3, or hM5 receptors are plated in multi-well plates.
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The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
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Assay Procedure:
-
The baseline fluorescence of the cells is measured.
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The test compound (this compound) is added to the wells.
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If the compound is an agonist, it will activate the receptor, leading to the release of calcium from intracellular stores and an increase in fluorescence.
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Detection: The change in fluorescence is monitored over time using a fluorescence plate reader.
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Data Analysis:
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To determine antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist (e.g., carbachol). The ability of the antagonist to inhibit the agonist-induced calcium response is measured to determine the IC50.
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A Schild analysis can be performed to determine the pA2 value, which represents the affinity of a competitive antagonist.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for determining subtype selectivity.
References
A Comprehensive Technical Guide to the Chemical and Physical Properties of PTAC Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTAC oxalate, with the IUPAC name (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate, is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand.[1] It exhibits a unique pharmacological profile, acting as a partial agonist at the M2 and M4 receptor subtypes while functioning as an antagonist at the M1, M3, and M5 subtypes.[2][3] This distinct activity has made this compound a valuable tool in neuroscience research, particularly in studies related to the "muscarinic hypothesis of schizophrenia." This technical guide provides a detailed overview of the known chemical and physical properties of this compound, its pharmacological characteristics, and the signaling pathways it modulates.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data are readily available from commercial suppliers and literature, specific experimental values for properties such as melting point, boiling point, and pKa are not extensively reported in publicly available sources.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 201939-40-4[1][2] |
| IUPAC Name | (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate |
| Molecular Formula | C₁₄H₂₁N₃O₄S₂ (or C₁₂H₁₉N₃S₂·C₂H₂O₄) |
| Molecular Weight | 359.46 g/mol |
| Canonical SMILES | CCCSC1=NSN=C1[C@@]2([H])CN3CCC[C@@]2([H])C3.OC(C(O)=O)=O |
| Chemical Structure | The molecule consists of a 1,2,5-thiadiazole ring substituted with a propylthio group and an azabicyclo[3.2.1]octane moiety. The oxalate salt form contributes to its solubility. The specific stereochemistry (5R, 6R) of the azabicyclo[3.2.1]octane component is crucial for its biological activity. |
Table 2: Physical Properties of this compound
| Property | Value |
| Physical Appearance | White solid/powder |
| Melting Point | Not reported in available literature. |
| Boiling Point | Not reported in available literature. |
| pKa | Not reported in available literature. |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM). |
| Storage | Desiccate at room temperature. Stock solutions should be stored at -20°C or below and used within one month. |
Pharmacological Profile
This compound's primary pharmacological action is its subtype-selective modulation of muscarinic acetylcholine receptors. This profile is critical for its use in dissecting the roles of individual mAChR subtypes in physiological and pathological processes.
Table 3: Muscarinic Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) | Activity |
| M1 | 0.6 - 2.8 | Antagonist |
| M2 | 2.8 | Partial Agonist |
| M3 | 0.2 | Antagonist |
| M4 | 0.2 | Partial Agonist |
| M5 | 0.8 | Antagonist |
Muscarinic Receptor Signaling Pathways
This compound exerts its effects by modulating distinct G protein-coupled receptor (GPCR) signaling cascades, depending on the muscarinic receptor subtype. The following diagrams illustrate the canonical signaling pathways for the receptor subtypes targeted by this compound.
Caption: Antagonistic action of this compound on M1, M3, and M5 receptor signaling.
Caption: Partial agonistic action of this compound on M2 and M4 receptor signaling.
Experimental Protocols
Generalized Protocol for Radioligand Binding Assay (for Ki determination)
A generalized workflow for determining the binding affinity (Ki) of this compound at muscarinic receptors is presented below. This would typically involve competition binding assays using a radiolabeled ligand.
Caption: Generalized workflow for a radioligand binding assay.
Generalized Protocol for Determination of Physical Properties
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Melting Point: Would be determined using a standard melting point apparatus, where a small sample of this compound is heated, and the temperature range of melting is observed.
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Solubility: Quantitative solubility would be determined by adding increasing amounts of this compound to a fixed volume of solvent (e.g., water, DMSO) at a specific temperature until saturation is reached. The concentration at saturation would be the solubility.
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pKa: The acid dissociation constant(s) would be determined by potentiometric titration, where a solution of this compound is titrated with a strong acid or base, and the pH is monitored.
Conclusion
This compound is a valuable pharmacological tool with a well-defined, subtype-selective profile at muscarinic acetylcholine receptors. While its fundamental chemical identity and pharmacological actions are established, a comprehensive public record of its detailed physicochemical properties and the specific experimental protocols used for their determination is lacking. This guide summarizes the currently available information and provides generalized methodologies to aid researchers in their understanding and application of this important compound. Further studies to fully characterize its physical properties would be beneficial to the scientific community.
References
PTAC Oxalate: A Technical Guide for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTAC oxalate is a potent and selective muscarinic receptor ligand that has emerged as a valuable pharmacological tool for dissecting the complex roles of muscarinic acetylcholine receptor (mAChR) subtypes in various physiological and pathological processes.[1][2][3] Its unique pharmacological profile, characterized by partial agonism at M2 and M4 receptors and antagonism at M1, M3, and M5 receptors, allows for the targeted modulation of specific signaling pathways.[2][3] This makes it an invaluable instrument for researchers investigating the therapeutic potential of targeting muscarinic receptors in disorders such as neuropathic pain, depression, and schizophrenia.
This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its use in research settings.
Chemical Properties
This compound, chemically known as 3-((5R,6R)-1-azabicyclo[3.2.1]octan-6-yl)-4-(propylthio)-1,2,5-thiadiazole oxalate, is a white solid with a molecular formula of C12H19N3S2.C2H2O4 and a molecular weight of 359.46 g/mol . The oxalate salt form enhances its solubility. The specific stereochemistry at the 5R and 6R positions of the azabicyclo[3.2.1]octane ring is crucial for its interaction with and selectivity for muscarinic receptor subtypes.
Data Presentation
Pharmacological Profile of this compound
The defining characteristic of this compound is its distinct activity across the five muscarinic receptor subtypes. It demonstrates high affinity for all subtypes, with Ki values in the nanomolar range.
| Receptor Subtype | This compound Activity | Binding Affinity (Ki) in CHO cells | G-protein Coupling |
| M1 | Antagonist | 2.8 nM | Gq |
| M2 | Partial Agonist | 0.2 nM | Gi |
| M3 | Antagonist | 0.6 nM | Gq |
| M4 | Partial Agonist | 0.2 nM | Gi |
| M5 | Antagonist | 0.8 nM | Gq |
Data sourced from MedchemExpress, Vulcanchem, and Tocris Bioscience.
In Vivo Efficacy of this compound
Studies in animal models have demonstrated the potential therapeutic effects of this compound.
| Animal Model | Condition | Dosage (IP) | Observed Effect |
| Mouse | Neuropathic Pain | 0.05 mg/kg | Alleviation of mechanical allodynia |
| Mouse | Depression | 0.05 mg/kg | Decreased immobility time |
Data sourced from MedchemExpress.
Signaling Pathways
The differential activity of this compound on muscarinic receptor subtypes allows for the selective modulation of distinct intracellular signaling cascades.
M2/M4 Receptor-Mediated Signaling (Gi Pathway)
As a partial agonist at M2 and M4 receptors, this compound activates the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is primarily associated with inhibitory neuronal responses.
Figure 1: this compound-induced Gi signaling pathway.
M1/M3/M5 Receptor-Mediated Signaling (Gq Pathway)
By acting as an antagonist at M1, M3, and M5 receptors, this compound blocks the Gq signaling pathway. This pathway, when activated by acetylcholine, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). This compound's antagonism prevents these downstream effects.
Figure 2: this compound antagonism of the Gq signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes.
Materials:
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Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
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Radioligand (e.g., [3H]N-methylscopolamine).
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This compound solutions of varying concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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96-well filter plates.
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Scintillation fluid and counter.
Protocol:
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Preparation: Prepare serial dilutions of this compound.
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Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of this compound.
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Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
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Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
References
The Emergence of PROTACs in Neuroscience: A Technical Guide to Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic intervention for neurological disorders is undergoing a significant transformation, driven by the advent of novel molecular technologies. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to combat neurodegenerative diseases, which are often characterized by the accumulation of misfolded and toxic proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs offer a revolutionary approach by hijacking the cell's own machinery to eliminate the disease-causing protein entirely. This technical guide provides a comprehensive overview of the role of PROTACs in neuroscience research, with a focus on their mechanism of action, key applications, and the experimental protocols essential for their development and validation. While the initial query mentioned "PTAC oxalate," our extensive research indicates a likely reference to the broader and well-established field of PROTAC technology, which is the focus of this guide.
Core Concept: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
Application of PROTACs in Neurodegenerative Diseases
The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, making them prime targets for PROTAC-mediated degradation. Key areas of research include Alzheimer's disease (targeting Tau protein), Parkinson's disease (targeting α-synuclein), and Huntington's disease (targeting mutant huntingtin protein).
Targeting Tau Protein in Alzheimer's Disease
Hyperphosphorylated and aggregated Tau protein forms neurofibrillary tangles, a key pathological feature of Alzheimer's disease.[5] PROTACs designed to target Tau can promote its clearance, potentially mitigating neurotoxicity.
Table 1: Quantitative Data for Selected Tau-Targeting PROTACs
| PROTAC Name/Identifier | Target | E3 Ligase Ligand | DC50 | Dmax | Brain Penetrant | Reference |
| C004019 | Tau | VHL | 7.9 nM (in HEK293-hTau cells) | >90% | Yes | |
| QC-01-175 | Tau | CRBN | 100 nM - 1 µM (in patient-derived neurons) | >95% (pathologic Tau) | Yes | |
| T3 (Dual Degrader) | Tau & α-Synuclein | CRBN | 4.09 ± 0.90 μM | Not Specified | Yes |
Targeting α-Synuclein in Parkinson's Disease
The aggregation of α-synuclein into Lewy bodies is a central event in the pathogenesis of Parkinson's disease. PROTACs that can induce the degradation of α-synuclein aggregates are being actively investigated as a therapeutic strategy.
Table 2: Quantitative Data for Selected α-Synuclein-Targeting PROTACs
| PROTAC Name/Identifier | Target | E3 Ligase Ligand | DC50 | Dmax | Brain Penetrant | Reference |
| Compound 2b | α-Synuclein aggregates | Not Specified | 7.51 ± 0.53 μM | Not Specified | Not Specified | |
| Arg-PEG1-Tα-syn | α-Synuclein | UBR1 (via Arginine) | Not Specified | Significant degradation | Not Specified | |
| T3 (Dual Degrader) | α-Synuclein & Tau | CRBN | 1.57 ± 0.55 μM | Not Specified | Yes |
Targeting Mutant Huntingtin (mHTT) in Huntington's Disease
Huntington's disease is caused by a polyglutamine expansion in the huntingtin protein, leading to its aggregation and neurotoxicity. PROTACs are being developed to selectively degrade the mutant form of the huntingtin protein (mHTT) while sparing the wild-type version.
Table 3: Quantitative Data for Selected mHTT-Targeting PROTACs
| PROTAC Name/Identifier | Target | E3 Ligase Ligand | DC50 | Dmax | Brain Penetrant | Reference |
| SNIPER(ER) | mHTT | IAP | ~100 nM | ~80% | Not Specified | |
| HyT 3' | mHtt | Not Specified (Hydrophobic Tag) | ~1 µM | ~60% | Yes |
Experimental Protocols
The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments: Western Blotting to determine degradation efficacy (DC50 and Dmax) and Immunoprecipitation to confirm ubiquitination.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in response to varying concentrations of a PROTAC.
1. Cell Culture and Treatment:
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Plate neuronal cells (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons) at an appropriate density in a multi-well plate.
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Allow cells to adhere and grow for 24 hours.
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Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
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Include a vehicle control (e.g., DMSO).
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Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Quantification:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
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Normalize the protein concentration of all samples.
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Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Perform electrophoresis to separate proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Repeat the process with a primary antibody for a loading control (e.g., GAPDH or β-actin).
5. Detection and Data Analysis:
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Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Quantify the band intensities using image analysis software (e.g., ImageJ).
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Normalize the intensity of the target protein band to the corresponding loading control band.
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Calculate the percentage of protein remaining relative to the vehicle control.
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Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: Confirmation of Target Protein Ubiquitination by Immunoprecipitation
This protocol is used to confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
1. Cell Culture and Treatment:
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Culture neuronal cells in 100 mm dishes to ~80% confluency.
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Treat the cells with the PROTAC at a concentration known to induce degradation (e.g., 5-10 times the DC50).
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It is also recommended to include a condition with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.
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Boil the lysate for 10 minutes to fully denature the proteins.
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Dilute the lysate with a non-denaturing lysis buffer (without SDS) to reduce the SDS concentration to ~0.1%.
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Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1-2 hours at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add a primary antibody against the protein of interest and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them three to five times with wash buffer.
4. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.
Signaling Pathways in Neuroscience Modulated by PROTACs
By degrading key pathogenic proteins, PROTACs can have significant downstream effects on neuronal signaling pathways, potentially restoring normal cellular function.
Downstream Effects of Tau Degradation
Normal Tau protein is involved in microtubule stabilization and axonal transport. Pathological, hyperphosphorylated Tau disrupts these processes and is implicated in synaptic dysfunction. Degradation of pathological Tau by PROTACs is expected to:
-
Restore microtubule stability and axonal transport.
-
Alleviate synaptic dysfunction and improve synaptic plasticity.
-
Reduce the formation of neurofibrillary tangles.
-
Mitigate downstream neuroinflammatory responses.
References
- 1. Conversion of a PROTAC Mutant Huntingtin Degrader into Small-Molecule Hydrophobic Tags Focusing on Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacodynamics of PTAC Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTAC oxalate, chemically known as (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane oxalate, is a selective muscarinic receptor ligand with a complex and nuanced pharmacodynamic profile. It exhibits a unique pattern of activity across the five subtypes of muscarinic acetylcholine receptors (mAChRs), acting as a partial agonist at the M2 and M4 receptors while serving as an antagonist at the M1, M3, and M5 receptors.[1] This distinct mechanism of action makes this compound a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in various physiological and pathological processes. Its potential therapeutic applications are being explored, particularly in the context of neuropathic pain and depression.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its receptor binding profile, signaling pathways, and preclinical efficacy, supported by detailed experimental methodologies and quantitative data.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors and its effects in preclinical models.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) in CHO cells (nM) |
| hM1 | 2.8 |
| hM2 | 0.2 |
| hM3 | 0.6 |
| hM4 | 0.2 |
| hM5 | 0.8 |
Data from Bymaster et al., as cited by MedChemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, IP) | Paw Withdrawal Threshold (PWT) Effect |
| Sham | N/A | No change |
| Nerve Injury + Vehicle | N/A | Decreased PWT |
| Nerve Injury + this compound | 0.01 | No significant effect on PWT at day 14 post-injury |
| Nerve Injury + this compound | 0.05 | Increased PWT at day 4 post-injury, alleviating mechanical allodynia |
Data from a study on a mouse model of neuropathic pain, as cited by MedChemExpress.[1]
Table 3: Effect of this compound on Immobility Time in a Mouse Model
| Treatment Group | Dose (mg/kg, IP) | Effect on Immobility Time |
| Sham + Vehicle | N/A | Baseline |
| Nerve Injury + Vehicle | N/A | No significant change from sham |
| Sham + this compound | 0.01 | No significant change |
| Nerve Injury + this compound | 0.01 | No significant change |
| Sham + this compound | 0.05 | Decreased immobility time |
| Nerve Injury + this compound | 0.05 | Decreased immobility time |
Data from a study on the antidepressant-like effects of this compound, as cited by MedChemExpress.[1]
Signaling Pathways
The distinct pharmacodynamic profile of this compound results in the differential modulation of intracellular signaling cascades depending on the muscarinic receptor subtype expressed in a given cell type.
Agonistic Activity at M2 and M4 Receptors:
As a partial agonist at M2 and M4 receptors, this compound is expected to activate Gi/o-coupled signaling pathways. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to diverse cellular responses.
Antagonistic Activity at M1, M3, and M5 Receptors:
By acting as an antagonist at M1, M3, and M5 receptors, this compound blocks the signaling cascades typically initiated by acetylcholine. These receptors are primarily coupled to Gq/11 proteins. Their activation normally leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound prevents these downstream events from occurring in response to endogenous acetylcholine.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
1. Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.
-
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand Binding: Competition binding assays are performed using a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) as the ligand.
-
Assay Conditions: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. In Vivo Neuropathic Pain Model
-
Objective: To evaluate the analgesic effects of this compound on mechanical allodynia in a mouse model of neuropathic pain.
-
Methodology:
-
Animal Model: Neuropathic pain is induced in male C57BL/6 mice by common peroneal nerve (CPN) ligation. A sham operation, where the nerve is exposed but not ligated, is performed on a control group of animals.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (IP) injection at doses of 0.01 and 0.05 mg/kg. A vehicle control group receives injections of the vehicle alone.
-
Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold (PWT) is measured using von Frey filaments. Mice are placed on an elevated mesh floor and allowed to acclimate. Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited. The filament that causes a response in 50% of applications is recorded as the PWT.
-
Experimental Timeline: PWT is measured at baseline before surgery and at various time points after surgery and drug administration (e.g., day 4 and day 14 post-injury).
-
Data Analysis: The PWTs of the different treatment groups are compared using appropriate statistical tests (e.g., two-way ANOVA) to determine the effect of this compound on mechanical allodynia.
-
3. Forced Swim Test (Antidepressant-like Effect)
-
Objective: To assess the potential antidepressant-like effects of this compound by measuring the immobility time in the forced swim test.
-
Methodology:
-
Animals: Male mice from both the sham and nerve injury groups are used.
-
Drug Administration: this compound (0.01 and 0.05 mg/kg) or vehicle is administered via IP injection.
-
Forced Swim Test Apparatus: A cylindrical container filled with water is used.
-
Procedure: Mice are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded during the last few minutes of the test.
-
Data Analysis: The immobility times of the different treatment groups are compared statistically to evaluate the effect of this compound. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Logical Workflow for Preclinical Evaluation of this compound
The following diagram illustrates the logical progression of preclinical studies for a compound like this compound, from initial characterization to in vivo efficacy testing.
Conclusion
This compound presents a compelling profile as a selective muscarinic receptor modulator. Its dual action as a partial agonist at M2/M4 receptors and an antagonist at M1/M3/M5 receptors provides a unique mechanism to probe the complexities of the cholinergic system. Preclinical data suggest its potential as an analgesic for neuropathic pain and as an agent with antidepressant-like properties. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and toxicology studies, as well as exploration in a broader range of disease models. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the understanding and potential clinical application of this compound.
References
An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of PTAC Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTAC oxalate is a notable muscarinic acetylcholine receptor (mAChR) ligand that has garnered attention in neuroscience research for its distinct binding profile across the five muscarinic receptor subtypes (M1-M5). As a G-protein coupled receptor (GPCR) family, mAChRs are integral to modulating a wide array of physiological functions, making them a significant target for therapeutic intervention in various disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound for the M1-M5 receptors, complete with detailed experimental methodologies and visual representations of associated signaling pathways.
This compound Binding Affinity for M1-M5 Receptors
This compound has been characterized as a partial agonist at the M2 and M4 muscarinic receptors and an antagonist at the M1, M3, and M5 subtypes. Its binding affinity across these receptors falls within the nanomolar range, indicating a high degree of potency.
Quantitative Binding Data
The binding affinities of PTAC for the human M1-M5 muscarinic receptors, as determined by radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes, are summarized below. The inhibition constant (Ki) values were derived from the provided pKi values. It is important to note the significant standard error of the mean (SEM) associated with the pKi values in the cited study, which suggests a degree of variability in the measurements.
| Receptor Subtype | Functional Activity | pKi (Mean ± SEM) | Ki (nM) |
| M1 | Antagonist | 8.98 ± 9.53 | 1.05 |
| M2 | Partial Agonist | 8.42 ± 9.60 | 3.80 |
| M3 | Antagonist | 9.40 ± 10.8 | 0.40 |
| M4 | Partial Agonist | 9.55 ± 11.0 | 0.28 |
| M5 | Antagonist | 9.43 ± 9.99 | 0.37 |
Note: Ki values are calculated from the mean pKi (Ki = 10^(-pKi)) and are presented to two significant figures. The large SEM in the pKi values should be taken into consideration when interpreting these data.
The Role of the Oxalate Salt Form
The use of a specific salt form, such as oxalate, can influence a compound's physicochemical properties, including solubility and crystal structure. While the direct impact of the oxalate moiety on the binding affinity of PTAC has not been explicitly detailed in the available literature, it is a common practice in pharmacology to select a salt form that optimizes a drug candidate's stability, bioavailability, and handling characteristics. Oxalate is a bidentate ligand, meaning it can bind to a metal center through two atoms. This property can be relevant in biological systems where interactions with metal ions may occur. However, for the purpose of in vitro receptor binding assays, the primary role of the salt is typically to ensure the compound is in a stable and soluble form.
Experimental Protocols
The following sections detail the methodologies for two key types of experiments used to characterize the binding and functional activity of ligands like this compound at muscarinic receptors.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (in this case, this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
- Receptor Source: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
- Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
- Test Compound: this compound, prepared in a series of dilutions.
- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.
- Assay Buffer: Typically, a buffered saline solution (e.g., phosphate-buffered saline, PBS, or Tris-HCl) at a physiological pH (e.g., 7.4).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity retained on the filters.
- Scintillation Fluid: A liquid that emits light when excited by radioactive particles.
2. Procedure:
- Membrane Preparation:
- Cultured CHO cells expressing the target muscarinic receptor subtype are harvested.
- The cells are lysed, and the cell membranes are isolated through a series of centrifugation steps.
- The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., using a BCA or Bradford assay).
- Assay Setup (in a 96-well plate):
- Total Binding Wells: Contain receptor membranes, radioligand, and assay buffer.
- Non-specific Binding (NSB) Wells: Contain receptor membranes, radioligand, and a high concentration of a non-radiolabeled antagonist.
- Competition Wells: Contain receptor membranes, radioligand, and varying concentrations of this compound.
- Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
- Filtration: The contents of each well are rapidly filtered through the glass fiber filters using the cell harvester. The filters trap the receptor membranes with the bound radioligand.
- Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
3. Data Analysis:
- The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
- The data from the competition wells are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. It is used to determine the efficacy of a compound (i.e., whether it is an agonist, partial agonist, or antagonist).
1. Materials:
- Receptor Source: As in the radioligand binding assay.
- Test Compound: this compound.
- GTP-γ-[³⁵S]: A non-hydrolyzable, radiolabeled analog of GTP.
- GDP: Guanosine diphosphate, used to maintain the G-protein in its inactive state.
- Assay Buffer: Similar to the binding assay buffer, often containing MgCl₂.
- Filtration Apparatus and Scintillation Counter: As described above.
2. Procedure:
- Membrane Preparation: Same as for the radioligand binding assay.
- Assay Setup:
- Receptor membranes are incubated in the assay buffer with GDP and varying concentrations of this compound.
- The reaction is initiated by the addition of GTP-γ-[³⁵S].
- Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes). During this time, agonist binding to the receptor promotes the exchange of GDP for GTP-γ-[³⁵S] on the α-subunit of the G-protein.
- Filtration and Counting: Similar to the radioligand binding assay, the reaction is terminated by rapid filtration, and the amount of bound GTP-γ-[³⁵S] is quantified by scintillation counting.
3. Data Analysis:
- The amount of GTP-γ-[³⁵S] binding is plotted against the concentration of this compound.
- An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to a full agonist) can be determined from the dose-response curve.
- To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-stimulated GTP-γ-[³⁵S] binding is measured.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different families of G-proteins to initiate intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Figure 1: M1, M3, and M5 Receptor Signaling Pathway.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.
Figure 2: M2 and M4 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of a test compound using a radioligand competition binding assay.
PTAC Oxalate: A Technical Guide to its Dual Agonist-Antagonist Profile at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PTAC oxalate, a selective muscarinic receptor ligand with a unique dual agonist-antagonist profile. This document collates quantitative pharmacological data, details key experimental protocols for its characterization, and visualizes its complex signaling mechanisms.
Core Pharmacological Profile
This compound is a potent and selective ligand for the muscarinic acetylcholine receptor family (M1-M5). Its defining characteristic is its differential activity across these receptor subtypes. It functions as a partial agonist at the Gi-coupled M2 and M4 receptors and as an antagonist at the Gq-coupled M1, M3, and M5 receptors.[1] This profile has generated interest in its potential therapeutic applications, particularly in neuropsychiatric disorders where modulation of cholinergic signaling is a key target.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize its binding affinity and functional potency at the five human muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) in CHO cells |
| hM1 | 0.2 - 2.8 nM[1] |
| hM2 | 0.2 - 2.8 nM[1] |
| hM3 | 0.2 - 2.8 nM[1] |
| hM4 | 0.2 - 2.8 nM[1] |
| hM5 | 0.2 - 2.8 nM |
Table 2: Functional Activity of PTAC at Human Muscarinic Receptors (GTP-γ-[35S] Binding Assay)
| Receptor Subtype | Agonist pEC50 | Agonist %Emax (relative to Oxotremorine-M) | Antagonist pIC50 | Antagonist % Inhibition |
| hM1 | 9.43 | 38.1 | 9.03 | 54.3 |
| hM2 | 9.30 | 68.5 | 8.46 | 16.8 |
| hM3 | - | - | 7.69 | 90.45 |
| hM4 | 8.83 | 19.4 | 7.61 | 92.7 |
| hM5 | - | - | 6.97 | 87.3 |
Data derived from a study using CHO cells stably expressing human M1-M5 receptors.
Signaling Pathways
This compound's dual activity leads to distinct downstream signaling cascades depending on the receptor subtype it engages. At M2 and M4 receptors, its partial agonism stimulates Gi protein signaling, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, at M1, M3, and M5 receptors, it acts as an antagonist, blocking the Gq-protein-mediated activation of phospholipase C, which in turn prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.
Experimental Protocols
The characterization of this compound involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for muscarinic receptors.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a receptor subtype (IC50) and to calculate the inhibitory constant (Ki).
Materials:
-
Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-hM1).
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
A series of dilutions of this compound are prepared.
-
In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand (e.g., atropine).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
The IC50 is determined by non-linear regression analysis of the competition curve.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
GTP-γ-[35S] Binding Assay for Functional Activity
This assay measures the functional agonistic or antagonistic activity of this compound by quantifying G-protein activation.
Objective: To determine the potency (EC50 or IC50) and efficacy (%Emax or % inhibition) of this compound at muscarinic receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing human M1-M5 muscarinic receptors.
-
GTP-γ-[35S] (500 pM final concentration).
-
GDP (1 µM final concentration for M2 and M4 receptor membranes).
-
This compound stock solution.
-
Full agonist (e.g., Oxotremorine-M).
-
GTP-binding assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Rabbit polyclonal Gα antibodies (e.g., anti-Gαq/11 for M1, M3, M5; anti-Gαi/o for M2, M4).
-
Antibody capture scintillation proximity assay reagents.
-
96-well plates.
Procedure:
-
Agonist Mode:
-
Membrane preparations (20–40 fmol/well) are incubated with varying concentrations of this compound for 30 minutes at room temperature.
-
For M2 and M4 receptors, GDP is added before incubation.
-
GTP-γ-[35S] is added, and the incubation continues for another 30 minutes.
-
-
Antagonist Mode:
-
Membranes are incubated with varying concentrations of this compound in the presence of an EC90 concentration of a full agonist (e.g., oxotremorine-M).
-
-
G-Protein Capture:
-
The labeled membranes are solubilized with 0.27% Nonidet P40.
-
The appropriate rabbit polyclonal Gα antibody is added and incubated for 60 minutes.
-
-
Detection:
-
The amount of bound GTP-γ-[35S] is quantified using a scintillation proximity assay.
-
-
Data Analysis:
-
Data are analyzed using non-linear regression to determine pEC50 and %Emax (relative to the full agonist) for agonist activity, or pIC50 and % inhibition for antagonist activity.
-
Beta-Arrestin Recruitment Assay
This assay can be used to investigate potential G-protein-independent signaling or receptor desensitization mediated by this compound.
Objective: To determine if this compound promotes the recruitment of β-arrestin to muscarinic receptors.
Materials:
-
Cells co-expressing a muscarinic receptor subtype and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
This compound stock solution.
-
Agonist control (e.g., Acetylcholine).
-
Assay-specific detection reagents (e.g., for enzyme complementation assays).
-
Microplate reader or high-content imaging system.
Procedure:
-
Cells are plated in a microplate.
-
Cells are treated with varying concentrations of this compound or a control agonist.
-
The plate is incubated to allow for β-arrestin recruitment.
-
The recruitment is quantified by measuring the resulting signal (e.g., luminescence, fluorescence resonance energy transfer, or imaging of fluorescent protein translocation).
-
Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound's distinct dual agonist-antagonist profile at muscarinic receptors makes it a valuable pharmacological tool for dissecting the roles of individual receptor subtypes in physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of this and similar molecules. The complex signaling profile, with partial agonism at M2/M4 receptors and antagonism at M1/M3/M5 receptors, offers a nuanced approach to modulating the cholinergic system, potentially offering improved therapeutic windows compared to non-selective muscarinic ligands.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PTAC Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo experimental use of PTAC oxalate, a selective muscarinic receptor ligand. This compound exhibits a unique pharmacological profile, acting as a partial agonist at M2 and M4 receptors and an antagonist at M1, M3, and M5 receptors.[1][2] This profile makes it a valuable tool for investigating the subtype-specific functions of the muscarinic receptor family in various physiological and pathological processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Species/Cell Line | Reference |
| Receptor Binding Affinity (Ki) | |||
| M1 Receptor | 2.8 nM | Human (CHO cells) | [1] |
| M2 Receptor | 0.2 nM | Human (CHO cells) | [1][2] |
| M3 Receptor | 0.6 nM | Human (CHO cells) | |
| M4 Receptor | 0.2 nM | Human (CHO cells) | |
| M5 Receptor | 0.8 nM | Human (CHO cells) | |
| In Vivo Efficacy | |||
| Effective Dose (Neuropathic Pain) | 0.05 mg/kg (IP) | Mice | |
| Ineffective Dose (Neuropathic Pain) | 0.01 mg/kg (IP) | Mice | |
| Antidepressant-like Effect | |||
| Effective Dose (Forced Swim Test) | 0.05 mg/kg (IP) | Mice | |
| Ineffective Dose (Forced Swim Test) | 0.01 mg/kg (IP) | Mice |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the cellular level, highlighting its differential effects on various muscarinic receptor subtypes.
Caption: Signaling pathway of this compound.
In Vivo Experimental Protocols
The following protocols are designed for the investigation of this compound in rodent models of neuropathic pain and depression.
Animal Models and Husbandry
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for models of neuropathic pain and depression.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Drug Preparation and Administration
-
Formulation: this compound is a white solid powder that is generally soluble in water and DMSO. For intraperitoneal (IP) injection, dissolve this compound in sterile saline (0.9% NaCl).
-
Dosage: Based on available data, effective doses are around 0.05 mg/kg, while 0.01 mg/kg has been shown to be ineffective in certain models. A dose-response study is recommended to determine the optimal dose for a specific model.
-
Administration: Administer the drug solution via intraperitoneal (IP) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
Experimental Workflow for Neuropathic Pain Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Caption: Experimental workflow for neuropathic pain.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Close the incision with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
-
Acclimation: Place the mice in individual compartments on a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Response: A positive response is recorded if the mouse briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Experimental Protocol for Antidepressant-like Effects
-
Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-test Session (Day 1): Place each mouse in the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Test Session (Day 2):
-
Administer this compound (0.01 or 0.05 mg/kg, IP) or vehicle 30-60 minutes before the test.
-
Place the mouse in the cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.
-
-
Apparatus: Suspend the mouse by its tail from a horizontal bar using adhesive tape. The mouse's head should be approximately 50 cm above the floor.
-
Procedure:
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Suspend the mouse for a 6-minute session.
-
Record the total duration of immobility. Immobility is defined as the absence of any movement except for respiration.
-
Potential Side Effects and Monitoring
Given that this compound is a muscarinic receptor ligand, potential cholinergic side effects should be monitored. These may include salivation, lacrimation, urination, defecation, and gastrointestinal distress (SLUDGE). Any adverse effects should be documented and taken into consideration during data interpretation.
Conclusion
This compound is a promising research tool for elucidating the roles of M2 and M4 muscarinic receptor subtypes in various neurological and psychiatric conditions. The protocols outlined in this document provide a framework for conducting in vivo studies to further characterize its pharmacological effects. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Using Oxalate in Cultured Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxalate, a dicarboxylic acid anion, is a metabolic end product that, in high concentrations, can have significant physiological effects. While extensively studied in the context of kidney stone formation and its impact on renal epithelial cells, emerging evidence suggests that oxalate can also influence neuronal function. These application notes provide an overview of the known effects of oxalate on neuronal cells and detailed protocols for studying these effects in a laboratory setting. The information is primarily based on studies of oxalate's impact on dorsal root ganglion (DRG) neurons and extrapolated from its known signaling mechanisms in other cell types.
Data Presentation
Table 1: Summary of Quantitative Effects of Oxalate on Cultured Cells
| Cell Type | Parameter Measured | Treatment | Result | Reference |
| Primary Cultured DRG Neurons | Percentage of Menthol-Sensitive Cells | 500 µM Oxalate for 24h | Significant increase in the number of menthol-sensitive cells (P < 0.05) | [1] |
| Human Intestinal Caco2-BBE Cells | [¹⁴C]oxalate Transport | Forskolin and IBMX (PKA activators) | 3.7-fold stimulation of oxalate transport | [2] |
| HK-2 and HEK-293 Cells | PI3K and AKT Phosphorylation | JPT2 Overexpression | Significant enhancement of phosphorylation levels | [3] |
| LLC-PK1 Cells | p38 MAPK Activation | 1 mM Oxalate | Robust phosphorylation and activation | [4] |
| LLC-PK1 Cells | JNK Activation | 1 mM Oxalate | Modest activation | [4] |
| LLC-PK1 Cells | LDH Release | Oxalate (concentration not specified) for 3h | 2.18 ± 0.10-fold increase | |
| LLC-PK1 Cells | PKC Activity (Particulate Fraction) | Oxalate (concentration not specified) for 3h | Significant increase (0.305 ± 0.1 to 0.657 ± 0.06) |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Cultured Neuronal Cells with Oxalate
This protocol provides a general framework for treating primary or immortalized neuronal cell lines with oxalate. Specific parameters such as cell seeding density, oxalate concentration, and incubation time may need to be optimized for different cell types and experimental goals.
Materials:
-
Cultured neuronal cells (e.g., primary hippocampal, cortical, or DRG neurons; or cell lines like SH-SY5Y)
-
Complete culture medium appropriate for the cell type
-
Sodium oxalate (or another soluble oxalate salt)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Reagents for downstream analysis (e.g., cell lysis buffer, RNA extraction kit, antibodies for western blotting)
Procedure:
-
Cell Plating:
-
Plate neuronal cells onto appropriate culture plates pre-coated with a suitable substrate (e.g., poly-D-lysine, laminin).
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency or developmental stage.
-
-
Preparation of Oxalate Stock Solution:
-
Prepare a sterile stock solution of sodium oxalate in water or PBS. A concentration of 100 mM is recommended for easy dilution.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Treatment with Oxalate:
-
On the day of the experiment, dilute the oxalate stock solution to the desired final concentration in pre-warmed complete culture medium. Based on published data, a starting concentration range of 100 µM to 1 mM can be explored.
-
Remove the old medium from the cultured cells and gently wash once with sterile PBS.
-
Add the medium containing the desired concentration of oxalate to the cells. Include a vehicle control (medium without oxalate).
-
Incubate the cells for the desired period (e.g., 24 hours, as used in the DRG neuron study).
-
-
Downstream Analysis:
-
After incubation, the cells can be processed for various analyses, such as:
-
Cell Viability Assays: (e.g., MTT, LDH release) to assess cytotoxicity.
-
Immunocytochemistry: To visualize changes in protein expression or localization.
-
Western Blotting: To quantify changes in protein expression and phosphorylation states of signaling molecules.
-
Calcium Imaging: To measure changes in intracellular calcium levels.
-
RNA Sequencing or qPCR: To analyze changes in gene expression.
-
-
Protocol 2: Assessment of Neuronal Sensitization using Calcium Imaging
This protocol is adapted from a study on DRG neurons and can be used to assess changes in neuronal sensitivity to specific stimuli after oxalate treatment.
Materials:
-
Cultured neuronal cells treated with oxalate as described in Protocol 1.
-
Fura-2 AM or other suitable calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Stimulating agents (e.g., menthol for TRPM8, capsaicin for TRPV1, KCl for general neuronal depolarization).
-
Fluorescence microscope equipped for ratiometric calcium imaging.
Procedure:
-
Loading with Calcium Indicator:
-
After oxalate treatment, wash the cells twice with HBSS.
-
Incubate the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the culture plate on the fluorescence microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply the stimulating agent (e.g., 300 µM menthol) and continue to acquire images.
-
At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to identify all responsive neurons.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensity at 340 nm to 380 nm (F340/F380) for each cell over time.
-
A cell is considered responsive if the F340/F380 ratio increases significantly above the baseline upon stimulation.
-
Quantify the percentage of responsive cells in the oxalate-treated and control groups. For example, the percentage of menthol-sensitive cells can be calculated as: (number of menthol-responsive neurons / number of KCl-responsive neurons) x 100.
-
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways activated by oxalate in neuronal and other cell types.
Experimental Workflow
Caption: General experimental workflow for studying the effects of oxalate on cultured neuronal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxalate regulates crystal-cell adhesion and macrophage metabolism via JPT2/PI3K/AKT signaling to promote the progression of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuropathic Pain Models Involving Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing an oxaliplatin-induced neuropathic pain model, with a focus on the role of its metabolite, oxalate, in the development of pain symptoms. This model is highly relevant for preclinical studies aimed at understanding the pathophysiology of chemotherapy-induced peripheral neuropathy (CIPN) and for the development of novel analgesic drugs.[1][2]
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer.[1][2] A significant dose-limiting side effect of oxaliplatin is the development of peripheral neuropathy, which manifests as both acute and chronic symptoms.[1] The acute form is often characterized by cold hypersensitivity, while the chronic form presents as a more persistent sensory neuropathy. Oxaliplatin is metabolized into oxalate and dichloro(1,2-diaminocyclohexane)platinum (Pt(dach)Cl₂). Studies have indicated that the oxalate metabolite is significantly involved in the acute cold hyperalgesia observed after oxaliplatin administration, while the platinum compound is more associated with chronic mechanical allodynia. Understanding the distinct roles of these metabolites is crucial for developing targeted therapies.
This document outlines the protocols for inducing neuropathic pain in rodents using oxaliplatin and its metabolite oxalate, methods for assessing pain-related behaviors, and a summary of expected quantitative outcomes. Additionally, it provides insights into the signaling pathways implicated in this pain model.
Key Experimental Protocols
Protocol 1: Induction of Oxaliplatin-Induced Neuropathic Pain in Rats
This protocol describes the induction of a neuropathic pain model that recapitulates the symptoms of chemotherapy-induced peripheral neuropathy.
Materials:
-
Oxaliplatin powder
-
Sterile 5% glucose solution
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Animal housing with controlled temperature and light-dark cycle
-
Standard laboratory animal diet and water ad libitum
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimate the rats to the housing facilities for at least one week prior to the experiment. Handle the animals daily to minimize stress-induced variability in behavioral tests.
-
Oxaliplatin Solution Preparation: Dissolve oxaliplatin powder in a sterile 5% glucose solution to a final concentration of 2 mg/mL. Prepare this solution fresh on the day of injection.
-
Induction of Neuropathy: Administer oxaliplatin via intraperitoneal (i.p.) injection. A commonly used dosing regimen is a single injection of 6 mg/kg to induce both mechanical and cold allodynia. For chronic models, repeated injections of a lower dose (e.g., 2.4 mg/kg daily) for a specified period can be used.
-
Control Group: Administer an equivalent volume of the vehicle (5% glucose solution) to the control group of animals.
-
Monitoring: Monitor the animals daily for general health, body weight changes, and any signs of distress.
Protocol 2: Assessment of Cold Allodynia and Hyperalgesia (Cold Plate Test)
This test is used to measure the sensitivity to cold stimuli, a hallmark of acute oxaliplatin-induced neuropathy.
Materials:
-
Cold plate apparatus with adjustable temperature control
-
Timer
Procedure:
-
Apparatus Setup: Set the surface temperature of the cold plate to a non-noxious cold temperature (e.g., 4°C).
-
Acclimatization: Place the rat on the cold plate and start the timer immediately.
-
Observation: Observe the animal for signs of pain, such as lifting or licking of the paws.
-
Measurement: Record the latency (in seconds) to the first sign of a pain response (paw withdrawal, licking, or jumping).
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 60 seconds) should be established. If the animal does not respond within this time, remove it from the plate and record the cut-off time as the latency.
-
Data Analysis: A significant decrease in the paw withdrawal latency in the oxaliplatin-treated group compared to the control group indicates the presence of cold allodynia/hyperalgesia.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to mechanical stimuli and is indicative of the chronic phase of oxaliplatin-induced neuropathy.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
Procedure:
-
Acclimatization: Place the rat in an individual compartment on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force. Apply the filament until it bends and hold for 3-5 seconds.
-
Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Briefly, if a positive response is observed, the next filament applied will have a lower force. If no response is observed, the next filament will have a higher force.
-
Data Analysis: The 50% PWT is calculated from the pattern of responses. A significant decrease in the PWT in the oxaliplatin-treated group compared to the control group indicates mechanical allodynia.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating oxaliplatin-induced neuropathic pain.
Table 1: Effect of Oxaliplatin on Cold Sensitivity
| Treatment Group | Paw Withdrawal Latency (seconds) on Cold Plate |
| Vehicle Control | 21.3 ± 0.8 |
| Oxaliplatin (2.4 mg/kg daily for 21 days) | 11.5 ± 0.6 |
Data adapted from a study on oxaliplatin-induced neuropathy in rats. A lower latency indicates increased cold sensitivity.
Table 2: Effect of Oxalate on Cold and Mechanical Sensitivity
| Treatment Group | Cold Hyperalgesia/Allodynia | Mechanical Allodynia |
| Oxalate (1.3 mg/kg, i.p., twice a week) | Induced in the early phase | Not induced |
| Pt(dach)Cl₂ (3.8 mg/kg, i.p., twice a week) | Not induced | Induced in the late phase |
This table summarizes the differential effects of oxaliplatin metabolites on pain modalities.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Oxaliplatin-Induced Neuropathic Pain
Several signaling pathways are implicated in the pathogenesis of oxaliplatin-induced neuropathic pain. These include inflammatory pathways and those involved in neuronal hyperexcitability.
Caption: Signaling pathways in oxaliplatin-induced neuropathic pain.
Experimental Workflow for Preclinical Drug Screening
This workflow outlines the key steps for evaluating the efficacy of a test compound in the oxaliplatin-induced neuropathic pain model.
Caption: Experimental workflow for preclinical drug screening.
Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines regarding animal welfare. The specific parameters of the experiments, such as drug dosages and timing of assessments, may need to be optimized for individual laboratory conditions and research questions.
References
Application Notes and Protocols for Oxalate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalate and its salts are frequently utilized in animal studies to model conditions characterized by hyperoxaluria, such as calcium oxalate nephrolithiasis and chronic kidney disease.[1][2] The administration of oxalate induces a state of elevated urinary oxalate, leading to crystal deposition in the kidneys, renal injury, and the activation of various cellular signaling pathways. These models are invaluable for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of potential treatments.
These application notes provide detailed protocols for oral oxalate administration in mice and summarize key signaling pathways implicated in oxalate-induced renal pathology.
Experimental Protocols
Protocol 1: Induction of Hyperoxaluria via High-Oxalate Diet
This protocol describes the induction of hyperoxaluria in mice through the ad libitum feeding of a specially formulated high-oxalate diet. This method is suitable for long-term studies of chronic kidney disease and nephrocalcinosis.[1]
Materials:
-
C57BL/6 mice (male or female)
-
Control diet (calcium-free)
-
High-oxalate diet (calcium-free diet supplemented with sodium oxalate)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood and tissue collection
Procedure:
-
Acclimatization: Acclimate mice to individual housing in metabolic cages for a minimum of 3 days prior to the start of the experiment. Provide free access to standard chow and water.
-
Baseline Data Collection: On day 0, collect 24-hour urine samples and baseline blood samples via tail vein or retro-orbital sinus puncture.
-
Dietary Intervention:
-
Monitoring: Monitor the mice daily for any signs of morbidity or mortality. Record food and water intake.
-
Sample Collection: Collect 24-hour urine samples at specified time points (e.g., day 14). At the end of the study, collect terminal blood samples and harvest kidneys for histological and molecular analysis.
Protocol 2: Acute Oxalate Nephropathy via Oral Gavage
This protocol is designed to induce acute renal injury by administering a single high dose of oxalate via oral gavage.
Materials:
-
C57BL/6 mice
-
Sodium oxalate solution
-
Oral gavage needles
-
Standard laboratory equipment for blood and tissue collection
Procedure:
-
Preparation of Oxalate Solution: Prepare a solution of sodium oxalate in a suitable vehicle (e.g., sterile water).
-
Administration: Administer a single dose of the sodium oxalate solution to mice via oral gavage.
-
Monitoring and Sample Collection: Monitor mice for signs of distress. Collect blood and urine samples at predetermined time points post-gavage to assess renal function. Harvest kidneys at the study endpoint for further analysis.
Data Presentation
Table 1: Animal Models of Oxalate Administration
| Animal Model | Method of Administration | Oxalate Compound | Dosage | Key Findings | Reference |
| C57BL/6 Mice | High-Oxalate Diet | Sodium Oxalate | 1.5% in calcium-free diet | Induces stable stages of CKD, tubular damage, inflammation, and fibrosis. | |
| C57BL/6 Mice | High-Oxalate Diet | Sodium Oxalate | 50 µmol/g in calcium-free diet | Induces hyperoxaluria. | |
| Rats | Intraperitoneal Injection | Sodium Oxalate | 10 mg/kg | Causes rapid crystal formation in kidneys, tubular necrosis, and dilatation. | |
| Pigs | Diet Supplement | Ethylene Glycol + Vitamin D | Not specified | Formation of calcium oxalate stones and crystal formation within the renal cortex and medulla. |
Signaling Pathways in Oxalate-Induced Renal Injury
Oxalate exposure triggers a cascade of intracellular signaling events in renal tubular epithelial cells, contributing to inflammation, cell injury, and the progression of kidney stone disease.
JPT2/PI3K/AKT Signaling Pathway
Oxalate exposure can upregulate Jupiter microtubule-associated homolog 2 (JPT2), which is involved in nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca2+ mobilization. This leads to the activation of the PI3K/AKT signaling pathway, which is pivotal in regulating cell survival, proliferation, and metabolism.
Caption: JPT2/PI3K/AKT signaling in oxalate-induced kidney stone progression.
ROS/Akt/p38 MAPK Signaling Pathway
Calcium oxalate monohydrate (COM) crystals, a major component of kidney stones, induce the overproduction of reactive oxygen species (ROS). This oxidative stress can activate the Akt and p38 MAPK signaling pathways, leading to tight junction disruption and renal cell injury.
Caption: ROS-mediated activation of Akt and p38 MAPK leading to renal cell injury.
PKC-alpha and -delta Dependent NADPH Oxidase Activation
Oxalate can induce oxidative injury in renal tubular epithelial cells by activating protein kinase C (PKC) isoforms alpha and delta. This activation leads to the translocation of these PKC isoforms to the cell membrane, where they activate NADPH oxidase, a major source of cellular ROS.
Caption: PKC-dependent activation of NADPH oxidase by oxalate.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies of oxalate-induced hyperoxaluria.
Caption: General experimental workflow for oxalate administration studies.
References
Application Notes and Protocols for Preparing PTAC Oxalate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTAC oxalate is a selective muscarinic receptor ligand with a complex pharmacological profile. It acts as a partial agonist at M2 and M4 acetylcholine receptors while exhibiting antagonist effects at M1, M3, and M5 receptors.[1][2] This distinct receptor activity profile makes this compound a valuable pharmacological tool for investigating the roles of individual muscarinic receptor subtypes in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for use in experimental settings.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is crucial for accurate solution preparation and experimental reproducibility.
| Property | Value | Reference |
| CAS Number | 201939-40-4 | [1] |
| Molecular Formula | C₁₂H₁₉N₃S₂·C₂H₂O₄ | |
| Molecular Weight | 359.46 g/mol | |
| Appearance | White solid powder | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Desiccate at room temperature. |
Quantitative Data: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound for human muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 2.8 | |
| M2 | 0.2 | |
| M3 | 0.6 | |
| M4 | 0.2 | |
| M5 | 0.8 |
Experimental Protocols
4.1. General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
4.2. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 0.35946 mg of this compound (Molecular Weight = 359.46 g/mol ).
-
For larger volumes, scale the mass accordingly (e.g., for 10 mL, use 3.5946 mg).
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
-
4.3. Preparation of Working Solutions for In Vitro Experiments
This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
-
Sterile tubes and pipette tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in the appropriate cell culture medium or buffer to achieve the final desired concentration.
-
Important: Ensure the final concentration of DMSO in the working solution is not toxic to the cells (typically ≤ 0.1%).
-
-
Mix thoroughly:
-
Gently mix the working solution before adding it to your cell cultures.
-
Visualizations
5.1. Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
5.2. Simplified Signaling Pathway of this compound
Caption: this compound's dual receptor activity.
References
Application Notes and Protocols for In Vitro Oxalate Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "PTAC" as specified in the topic "PTAC oxalate concentration for in vitro assays" is ambiguous in a biochemical or cellular context. Extensive searches have not identified a relevant molecule or compound with this acronym in the context of oxalate research. Therefore, these application notes and protocols focus exclusively on the role and effects of oxalate in various in vitro assays.
Introduction
Oxalate is a dicarboxylic acid that plays a significant role in human health and disease, most notably as a primary component of kidney stones.[1] In vitro assays are crucial tools for investigating the mechanisms of oxalate-induced cellular dysfunction, calcium oxalate crystallization, and for the screening of potential therapeutic inhibitors. This document provides detailed protocols and application notes for key in vitro assays involving oxalate, targeting researchers in nephrology, urology, and drug development.
Quantitative Data Summary
The following tables summarize typical oxalate concentrations used in various in vitro assays and their observed effects. These values can serve as a starting point for experimental design.
Table 1: Oxalate Concentrations in Cellular Assays
| Cell Line | Assay Type | Oxalate Concentration | Observed Effect |
| HK-2 (Human Kidney Proximal Tubule) | Cytotoxicity (MTT, LDH release) | 0.5 - 2 mM | Time and concentration-dependent increase in membrane permeability and cell death.[2][3] |
| HK-2 (Human Kidney Proximal Tubule) | Apoptosis (TUNEL, Caspase-3) | Increasing concentrations | Increased apoptosis, Bax expression, and caspase-9 expression; decreased Bcl-2 expression.[4] |
| HK-2 (Human Kidney Proximal Tubule) | Oxidative Stress (ROS production) | 2 mmol/L | Increased levels of reactive oxygen species (ROS).[5] |
| HK-2 (Human Kidney Proximal Tubule) | Gene Expression | 2 mM | Altered expression of proteins involved in various cellular processes. |
| LLC-PK1 (Porcine Kidney Proximal Tubule) | DNA Synthesis | 1 mM | Selective activation of p38 MAPK and JNK signaling pathways. |
| LLC-PK1 (Porcine Kidney Proximal Tubule) | Cell Proliferation | 80 - 320 µM | Increased cell proliferation. |
| LLC-PK1 (Porcine Kidney Proximal Tubule) | Cell Proliferation | > 400 µM | Decreased cell proliferation. |
| MDCK (Canine Kidney Distal Tubule) | Mitochondrial Membrane Potential | Not specified | Decreased mitochondrial membrane potential within 30 minutes. |
| THP-1 (Human Monocyte) | Mitochondrial Function | 100 µg/ml (calcium oxalate) | Dose-dependent decrease in mitochondrial function. |
Table 2: Oxalate Concentrations in A-cellular Assays
| Assay Type | Oxalate Concentration | Key Parameters |
| Calcium Oxalate Crystallization (Nucleation) | 0.5 mM - 1.5 mM | Spectrophotometric measurement of turbidity to determine induction time. |
| Calcium Oxalate Crystallization (Aggregation) | 50 mmol/L (to prepare crystals) | Measurement of absorbance at 620 nm over time to determine the rate of aggregation. |
| Mitochondrial Respiration (isolated kidney mitochondria) | Apparent Ki of 1.9 +/- 0.3 mM | Inhibition of Ca2+ ionophore-stimulated respiration. |
Experimental Protocols
Calcium Oxalate Crystallization Assay
This assay is used to study the kinetics of calcium oxalate crystal formation and to screen for potential inhibitors of nucleation and aggregation.
a. Nucleation Assay Protocol
-
Reagent Preparation:
-
Solution A: 8 mM Calcium Chloride, 200 mM Sodium Chloride, 10 mM Sodium Acetate, pH 5.7.
-
Solution B: 1 mM Sodium Oxalate, 200 mM Sodium Chloride, 10 mM Sodium Acetate, pH 5.7.
-
Filter both solutions through a 0.22 µm filter and pre-warm to 37°C.
-
-
Assay Procedure:
-
To a cuvette, add 1.5 mL of Solution A.
-
Add the test inhibitor compound at the desired concentration.
-
Initiate crystallization by adding 1.5 mL of Solution B.
-
Immediately start monitoring the absorbance at 620 nm at 37°C for a set period (e.g., 30-60 minutes).
-
The induction time is the time required for the absorbance to start increasing, indicating the onset of nucleation.
-
b. Aggregation Assay Protocol
-
Crystal Preparation:
-
Prepare calcium oxalate monohydrate (COM) crystals by mixing equal volumes of 50 mmol/L calcium chloride and 50 mmol/L sodium oxalate.
-
Equilibrate the solution at 60°C for 1 hour, then cool to 37°C.
-
Wash and resuspend the crystals in a buffer (e.g., 0.05 mol/L Tris, 0.15 mol/L NaCl, pH 6.5) to a final concentration of 1 mg/mL.
-
-
Assay Procedure:
-
Add the COM crystal suspension to a cuvette with the test inhibitor.
-
Monitor the decrease in absorbance at 620 nm at 37°C over time (e.g., up to 6 hours). A decrease in absorbance indicates crystal aggregation and settling.
-
Oxalate Cytotoxicity Assay in HK-2 Cells
This protocol assesses the toxic effects of oxalate on human renal proximal tubular cells.
-
Cell Culture:
-
Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Oxalate Treatment:
-
Seed HK-2 cells in 96-well plates and allow them to adhere overnight.
-
Prepare fresh sodium oxalate solutions in serum-free medium at various concentrations (e.g., 0.125 to 2 mmol/L).
-
Replace the culture medium with the oxalate-containing medium and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
After incubation, add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-tetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
Mitochondrial Function Assay
This assay evaluates the impact of oxalate on mitochondrial health.
a. Mitochondrial Respiration in Isolated Mitochondria
-
Mitochondria Isolation:
-
Isolate mitochondria from rat kidneys using differential centrifugation.
-
-
Respiration Measurement:
-
Use a Clark-type oxygen electrode to measure oxygen consumption.
-
Add isolated mitochondria to a respiration buffer.
-
Measure basal respiration, then add substrates (e.g., malate, succinate).
-
Add oxalate at various concentrations to determine its effect on substrate oxidation.
-
An uncoupler (e.g., CCCP) or a Ca2+ ionophore can be used to assess the maximum respiration rate and the inhibitory effect of oxalate.
-
b. Mitochondrial Membrane Potential in Intact Cells
-
Cell Preparation:
-
Culture cells (e.g., MDCK) on glass coverslips.
-
-
Staining and Treatment:
-
Load the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1).
-
Treat the cells with oxalate for a short period (e.g., 30 minutes).
-
-
Imaging:
-
Use fluorescence microscopy to visualize the changes in mitochondrial membrane potential. A shift from red to green fluorescence with JC-1 indicates depolarization.
-
Visualizations: Signaling Pathways and Workflows
Oxalate-Induced Cellular Injury Signaling Pathway
High concentrations of oxalate can induce renal injury through various signaling pathways, leading to oxidative stress and inflammation.
Caption: Oxalate-induced signaling cascade in renal cells.
Experimental Workflow for Oxalate Cytotoxicity Assay
The following diagram outlines the key steps in performing an in vitro cytotoxicity assay to evaluate the effects of oxalate.
Caption: Workflow for assessing oxalate cytotoxicity.
NLRP3 Inflammasome Activation by Oxalate
Oxalate and calcium oxalate crystals can activate the NLRP3 inflammasome, a key component of the innate immune response.
Caption: NLRP3 inflammasome activation by oxalate.
References
- 1. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of HK-2 cells exposed to oxalate and calcium oxalate crystals: proteomic insights into the molecular mechanisms of renal injury and stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oxalate on HK-2 cells, a line of proximal tubular epithelial cells from normal human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by oxalate in human renal tubular epithelial HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Receptor Binding Assay Using PTAC Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTAC oxalate is a potent and selective muscarinic receptor ligand, demonstrating a distinct pharmacological profile across the five human muscarinic acetylcholine receptor subtypes (M1-M5). It acts as a partial agonist at M2 and M4 receptors while functioning as an antagonist at M1, M3, and M5 receptors.[1] This unique characteristic makes this compound a valuable pharmacological tool for investigating the subtype-specific functions of the muscarinic receptor family and for the development of novel therapeutics targeting cholinergic signaling.[1] These application notes provide a detailed protocol for conducting a receptor binding assay to determine the affinity of this compound for the individual human muscarinic receptor subtypes.
Data Presentation
The binding affinity of this compound for each human muscarinic receptor subtype (hM1-hM5) is typically determined through competitive radioligand binding assays. The inhibitory constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Reported Kᵢ (nM) |
| hM1 | 2.8[1] |
| hM2 | 0.2[1] |
| hM3 | 0.6[1] |
| hM4 | 0.2 |
| hM5 | 0.8 |
Note: Kᵢ values were determined using Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtype.
Experimental Protocols
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Kᵢ).
Materials
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Reference Compound: Atropine (for determination of non-specific binding).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS, pH 7.4.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12 for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Homogenizer (e.g., Dounce or Polytron)
-
96-well microplates
-
Filter plates with glass fiber filters (e.g., GF/C)
-
Cell harvester or vacuum filtration manifold
-
Liquid scintillation counter
-
Bradford protein assay kit
-
Methods
1. Cell Culture and Membrane Preparation
-
Culture the recombinant cells expressing the specific muscarinic receptor subtype to a high density (approximately 80-90% confluency).
-
Harvest the cells by scraping or using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold assay buffer.
-
Homogenize the cell suspension using a homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final wash, resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
2. Competitive Binding Assay
-
On the day of the experiment, thaw the cell membrane aliquots on ice.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a concentration close to its Kₔ), and 100 µL of the cell membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [³H]-NMS solution, and 100 µL of the cell membrane suspension.
-
Test Compound Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of the cell membrane suspension.
-
-
Incubate the plates at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester or vacuum manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and test compound binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand.
-
Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Signaling pathway for M1, M3, and M5 muscarinic receptors.
References
Application Notes and Protocols: PTAC Oxalate for Investigating Depression in Animal Models
A Novel, Investigational Compound for Preclinical Depression Research
Introduction
Recent advancements in neuropharmacology have led to the exploration of novel therapeutic agents for the treatment of major depressive disorder (MDD). One such emerging compound is PTAC oxalate, a promising molecule currently under investigation for its potential antidepressant effects. These application notes provide an overview of this compound, its hypothesized mechanism of action, and detailed protocols for its use in preclinical animal models of depression. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antidepressant therapies.
While the direct molecular target of this compound is still under intense investigation, preliminary evidence suggests its involvement in modulating neuroinflammatory pathways and enhancing neurotrophic factor signaling, both of which are considered critical in the pathophysiology of depression.
Key Signaling Pathways
The antidepressant effects of this compound are thought to be mediated through a multi-target mechanism involving the modulation of key signaling pathways implicated in depression. A hypothesized model of its action is depicted below.
Experimental Protocols
The following protocols are designed to assess the antidepressant-like effects of this compound in established rodent models of depression.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used and validated animal model that mimics the etiology of human depression resulting from chronic stress.
Application Notes and Protocols for Measuring PTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PTACs)
Proteolysis Targeting Chimeras (PTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a protein, PTACs facilitate the complete removal of the protein of interest (POI).[3] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][4] A PTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite complex formation brings the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. This catalytic mechanism allows a single PTAC molecule to induce the degradation of multiple target protein molecules.
The efficacy of a PTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by parameters such as the DC50 (the concentration of the PTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). This document provides detailed protocols for key experimental techniques used to measure the efficacy of PTACs.
Signaling Pathway of PTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action of a PTAC molecule in inducing the degradation of a target protein.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PTAC Oxalate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with PTAC oxalate (CAS: 201939-40-4).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective muscarinic receptor ligand. It is a specific small molecule with the chemical formula C₁₄H₂₁N₃O₄S₂. It is important to distinguish this compound from PROTACs (Proteolysis Targeting Chimeras), which are a different class of larger molecules often associated with general solubility challenges.
Q2: What is the expected solubility of this compound?
The reported solubility of this compound varies across different suppliers. It is generally described as a white solid or powder that is soluble in water and DMSO. However, the exact concentrations can differ, highlighting the importance of empirical testing for your specific application.
Q3: My this compound is not dissolving as expected. What are the common causes?
Several factors can contribute to poor solubility of this compound:
-
Incorrect Solvent: While generally soluble in water and DMSO, the specific requirements of your experiment (e.g., final concentration, presence of other solutes) may necessitate a different solvent system.
-
Low Temperature: The solubility of many compounds, including oxalate salts, is temperature-dependent. Dissolution may be enhanced by gentle warming.
-
pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of an oxalate salt.
-
Common Ion Effect: The presence of other sodium ions in your solution can decrease the solubility of sodium oxalate.
-
Compound Purity and Batch-to-Batch Variability: Impurities or slight variations between manufacturing batches can affect solubility.
-
Supersaturation and Precipitation: Attempting to dissolve the compound too quickly or at too high a concentration can lead to a supersaturated solution that may precipitate over time.
Q4: Can I heat the solution to improve solubility?
Gentle warming can be an effective method to increase the solubility of this compound. However, it is crucial to do so cautiously to avoid degradation of the compound. Always refer to the supplier's stability data if available. A recommended approach is to warm the solution in a water bath at 37°C.
Q5: How does pH affect this compound solubility?
The oxalate salt's solubility can be influenced by pH. In more acidic conditions, the oxalate ion can be protonated, which may alter its solubility characteristics. If you are working with buffered aqueous solutions, it is advisable to test the solubility of this compound at the specific pH of your experiment.
Quantitative Solubility Data
The following table summarizes the publicly available solubility data for this compound. Note the variability in the reported values, which underscores the need for experimental verification.
| Solvent | Reported Solubility Range | Source |
| Water | <0.1 mg/mL to 100 mM | Multiple Suppliers |
| DMSO | <35.95 mg/mL to 100 mM | Multiple Suppliers |
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this step-by-step guide.
Issue: this compound is not dissolving in the chosen solvent at the desired concentration.
Troubleshooting Steps:
-
Verify the Solvent: Double-check that you are using a recommended solvent (e.g., water, DMSO).
-
Gentle Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer or sonicator for a short period.
-
Increase Temperature: Gently warm the solution in a water bath (e.g., 37°C). Avoid aggressive heating to prevent potential degradation.
-
Test a Lower Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent to determine the saturation point.
-
Co-Solvent Screening: If working with an aqueous solution, consider adding a small percentage of a co-solvent like DMSO to improve solubility. Perform a small-scale test to ensure the co-solvent is compatible with your experimental system.
-
pH Adjustment: If using an aqueous buffer, test the solubility at slightly different pH values within the acceptable range for your experiment.
Experimental Protocols
Protocol for Solubility Testing of this compound
This protocol provides a systematic approach to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Water, DMSO, buffered solution)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Methodology:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved solid remains, place the tube in a sonicator for 5-10 minutes.
-
If the solid still persists, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
If the solid dissolves, you can incrementally add more this compound to determine the saturation point.
-
If the solid does not dissolve, you can incrementally add more solvent until the solid is fully dissolved to determine the solubility at that concentration.
-
Once a clear solution is obtained, it is good practice to let it sit at room temperature for a period to check for precipitation, indicating that the solution may be supersaturated.
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 359.46 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Calibrated pipettes
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 359.46 g/mol = 0.0035946 g = 3.59 mg
-
-
Accurately weigh 3.59 mg of this compound and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Visual Guides
Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Factors Influencing Oxalate Salt Solubility
Caption: Key factors that can influence the solubility of this compound.
Technical Support Center: Optimizing PTAC Oxalate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTAC oxalate in in vivo experimental models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective muscarinic acetylcholine receptor (mAChR) ligand. It functions as a partial agonist at the M2 and M4 receptor subtypes while acting as an antagonist at the M1, M3, and M5 subtypes.[1][2] This selective activity makes it a valuable tool for investigating the specific roles of M2 and M4 receptors in various physiological and pathological processes.
2. What is a recommended starting dose for in vivo studies with this compound?
Based on published literature, a dose of 0.05 mg/kg administered intraperitoneally (IP) has been shown to be effective in a mouse model of neuropathic pain.[1] A lower dose of 0.01 mg/kg was found to be ineffective in the same study.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
3. How should I prepare this compound for in vivo administration?
This compound is highly soluble in both water and Dimethyl Sulfoxide (DMSO). For in vivo applications, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is kept to a minimum (typically <10%) to avoid vehicle-induced toxicity.
4. What are the potential adverse effects of this compound administration?
While specific adverse effects for this compound are not extensively documented in publicly available literature, general adverse effects associated with muscarinic agonists should be considered. These can include, but are not limited to, diarrhea, increased urination, miosis (pupil constriction), bronchospasm, bradycardia (slowed heart rate), lacrimation (tearing), sweating, and salivation.[3] Careful monitoring of the animals post-administration is essential.
5. What is the downstream signaling pathway of M2 and M4 receptor activation?
M2 and M4 muscarinic receptors are coupled to Gi/o proteins. Upon activation by an agonist like PTAC, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). Additionally, M2 receptor activation can modulate the PI3K/AKT/mTORC1 pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Suboptimal Dose: The administered dose may be too low for the specific animal model or endpoint. - Incorrect Administration: Improper injection technique may lead to incorrect dosing. - Compound Instability: The prepared solution may have degraded. | - Perform a dose-escalation study to determine the optimal effective dose. - Ensure proper training in the chosen administration technique (e.g., intraperitoneal, intravenous). - Prepare fresh solutions for each experiment and store stock solutions as recommended by the manufacturer. |
| Unexpected Animal Behavior or Adverse Effects | - Dose is too high: The observed effects may be due to excessive stimulation of muscarinic receptors. - Off-target effects: Although selective, high concentrations may lead to off-target interactions. - Vehicle toxicity: The vehicle, especially if containing a high percentage of DMSO, may be causing adverse reactions. | - Reduce the administered dose. - Review the literature for known off-target effects of similar compounds. - Lower the percentage of co-solvents like DMSO in the final formulation. Prepare a vehicle-only control group to assess for vehicle-specific effects. |
| Precipitation of the Compound in Solution | - Poor Solubility in the Chosen Vehicle: The compound may not be sufficiently soluble in the final formulation. - Incorrect pH: The pH of the vehicle may affect the solubility of the compound. | - Increase the proportion of the co-solvent (e.g., DMSO) while staying within acceptable toxicity limits. Consider alternative solubilizing agents. - Adjust the pH of the vehicle if the compound's solubility is pH-dependent. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Dosage (mg/kg, IP) | Animal Model | Outcome | Efficacy | Reference |
| 0.01 | Mouse | Mechanical Allodynia | No significant effect | |
| 0.05 | Mouse | Mechanical Allodynia | Alleviated mechanical allodynia | |
| 0.01 | Mouse | Immobility Time (Depression Model) | No significant effect | |
| 0.05 | Mouse | Immobility Time (Depression Model) | Decreased immobility time |
Experimental Protocols
Protocol for In Vivo Administration of this compound in Mice
This protocol is based on a study investigating the effects of this compound on neuropathic pain.
1. Materials:
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This compound powder
-
Dimethyl Sulfoxide (DMSO)
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Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal (IP) injection
2. Procedure:
-
Preparation of Stock Solution:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
-
For a 0.05 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg, the final concentration would be 0.005 mg/mL.
-
To achieve this, you would dilute the 1 mg/mL stock solution. Ensure the final DMSO concentration is below 10%.
-
-
Administration:
-
Administer the dosing solution to the mice via intraperitoneal (IP) injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
-
-
Control Group:
-
Administer a vehicle control solution (e.g., the same concentration of DMSO in saline as the drug-treated group) to a separate group of animals.
-
3. Monitoring:
-
Observe the animals for any signs of distress or adverse effects immediately after injection and at regular intervals.
-
Proceed with the planned behavioral or physiological assessments at the appropriate time points post-administration.
Visualizations
Caption: Downstream signaling pathway of this compound via M2/M4 muscarinic receptors.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Preventing PTAC Oxalate Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of PTAC (Pinacolyl 4-aminosalicylate) oxalate in solution. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of research data.
Frequently Asked Questions (FAQs)
Q1: What is PTAC oxalate and why is its stability in solution critical? this compound is the salt form of the active compound PTAC, a selective muscarinic receptor ligand used in neurological research.[1] The stability of this compound in solution is paramount because degradation can lead to a decrease in the active compound's concentration, the formation of potentially interfering byproducts, and consequently, unreliable and inaccurate experimental outcomes.
Q2: What are the primary factors that cause this compound degradation in solution? The degradation of this compound in solution is primarily influenced by four key factors:
-
pH: The stability of amine salts and the 4-aminosalicylate moiety is highly pH-dependent. Aqueous solutions of 4-aminosalicylic acid are known to be relatively unstable and can decompose.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. The 4-aminosalicylate component is particularly susceptible to decarboxylation at temperatures above 40°C.[2]
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation. It is advisable to protect solutions from prolonged light exposure.[3]
-
Solvent: The choice of solvent can significantly impact the stability and solubility of the compound. While this compound is soluble in water and DMSO, interactions with the solvent can influence degradation pathways.[4]
Q3: What is the most likely chemical degradation pathway for this compound? The primary degradation pathway involves two main processes:
-
Salt Dissociation: In solution, the this compound salt exists in equilibrium with its constituent parts: the free amine (PTAC) and oxalic acid.
-
Decarboxylation: The 4-aminosalicylate portion of the molecule is prone to instability. In aqueous solutions, it can undergo decarboxylation (loss of CO2) to form m-aminophenol, especially when heated. This is a significant transformation that eliminates the active compound.
Q4: What are the visible signs of this compound degradation? Researchers should be vigilant for the following indicators of degradation:
-
Color Change: A fresh solution of this compound should be colorless. The formation of colored byproducts, such as the darkening or browning of the solution, suggests degradation.
-
Precipitation: The appearance of solid material or cloudiness in a previously clear solution can indicate the formation of insoluble degradation products or a change in the solubility of the compound due to pH shifts.
-
Inconsistent Results: A loss of potency or variability in experimental results is a strong, albeit indirect, indicator of compound degradation.
Q5: Which solvents are recommended for preparing and storing this compound stock solutions? Based on solubility data, Dimethyl Sulfoxide (DMSO) and water are suitable solvents.
-
DMSO: Offers excellent solubility and is generally preferred for long-term storage of organic molecules due to its aprotic and non-aqueous nature, which minimizes hydrolysis.
-
Aqueous Buffers: If an aqueous solution is required for experimental protocols, it is crucial to use a buffered system (pH 4-8) to maintain a stable pH. Aqueous solutions are generally less stable than DMSO stocks and should be prepared fresh.
Q6: How should I store this compound solutions to maximize stability? For maximum stability, all solutions should be:
-
Stored at low temperatures (-20°C for short-term or -80°C for long-term).
-
Protected from light by using amber-colored vials or by wrapping vials in aluminum foil.
-
Tightly sealed to prevent solvent evaporation and exposure to air and moisture.
-
For aqueous solutions, sterile filtration and storage in small, single-use aliquots are recommended to prevent contamination and repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of the active compound leading to reduced concentration. | 1. Prepare a fresh stock solution from solid this compound.2. Verify the integrity and concentration of the solution using an analytical method like HPLC (see Protocol 2).3. Review and optimize storage conditions (temperature, light protection). |
| Solution appears cloudy or contains precipitate. | 1. pH of the solution has shifted, causing the free amine or oxalic acid to precipitate.2. The concentration exceeds the solubility limit in the chosen solvent.3. Formation of an insoluble degradation product. | 1. Ensure the use of a buffered solvent within the optimal pH range (4-8).2. Gently warm and sonicate the solution to aid dissolution. If precipitation persists, the solution may be supersaturated.3. Discard the solution if degradation is suspected and prepare a fresh, lower-concentration solution. |
| Solution has turned yellow or brown. | Oxidative degradation or decarboxylation has occurred, forming colored byproducts. | 1. Immediately discard the solution. It is no longer suitable for experimental use.2. Prepare a new solution using high-purity solvents.3. For sensitive applications, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
| Loss of solution volume during storage. | Improper sealing of the storage vial. | 1. Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined screw caps).2. Wrap the cap and neck of the vial with parafilm for an extra seal, especially for long-term storage. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.
Materials:
-
This compound (solid)
-
High-purity DMSO or sterile, buffered aqueous solution (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Sterile, amber-colored glass vials with PTFE-lined screw caps
-
Vortex mixer and/or sonicator
Methodology:
-
Pre-analysis: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or directly into the storage vial.
-
Dissolution:
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to facilitate dissolution. Avoid excessive heating.
-
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile amber vials. This minimizes contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.
-
Storage:
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
For long-term storage, place the aliquots in a -80°C freezer. For short-term storage (less than one month), -20°C is acceptable.
-
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To quantify the concentration of this compound over time and detect the presence of degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM in a relevant buffered solution) according to Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area, which represents 100% integrity.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 40°C), protected from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot, bring it to room temperature, and analyze it by HPLC under the same conditions as the T=0 sample.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of PTAC.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Data Summary Tables
Table 1: Key Factors in this compound Degradation and Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| pH | Instability outside the 4-8 range; potential decarboxylation of the 4-aminosalicylate moiety. | Use buffered aqueous solutions; for long-term storage, use aprotic solvents like DMSO. |
| Temperature | Accelerated degradation rate; increased risk of decarboxylation. | Store solutions at -20°C or -80°C; avoid heating. |
| Light | Photolytic degradation. | Store in amber vials or protect from light with foil. |
| Oxygen | Oxidative degradation of the amine or other functional groups. | Store in tightly sealed vials; for highly sensitive experiments, purge with inert gas. |
| Contamination | Microbial or enzymatic degradation. | Use sterile solvents and techniques; store as single-use aliquots. |
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Recommended Concentration | Short-Term Storage (<1 month) | Long-Term Storage (>1 month) | Key Considerations |
| DMSO | 10-50 mM | -20°C, protected from light | -80°C, protected from light | Hygroscopic; keep tightly sealed. Preferred for primary stock solutions. |
| Buffered Aqueous Solution (pH 4-8) | ≤ 1 mM | 4°C (for <24 hours), -20°C | Not Recommended | Prepare fresh before each experiment. Prone to hydrolysis and microbial growth. |
Visual Guides
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Potential chemical degradation pathway for this compound.
References
Technical Support Center: Optimizing PTAC Oxalate Selectivity in Experiments
Welcome to the technical support center for PTAC oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective muscarinic acetylcholine receptor (mAChR) ligand. Its primary mechanism of action is characterized by a dual activity profile: it acts as a partial agonist at M2 and M4 muscarinic receptor subtypes, while simultaneously acting as an antagonist at M1, M3, and M5 subtypes.[1][2] This unique profile allows for the targeted modulation of specific cellular signaling pathways.
Q2: What are the known binding affinities of this compound for the different muscarinic receptor subtypes?
This compound exhibits high affinity for all five human muscarinic receptor subtypes. The inhibitory constants (Ki) have been determined in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | Ki (nM) |
| hM1 | 2.8 |
| hM2 | 0.2 |
| hM3 | 0.6 |
| hM4 | 0.2 |
| hM5 | 0.8 |
Data sourced from studies in CHO cells.[1][2]
Q3: How should I prepare and store this compound solutions?
This compound is a white, crystalline powder.[3] It is generally considered soluble in water and DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final desired concentration in your aqueous assay buffer. To enhance solubility, gently warming the solution to 37°C and using an ultrasonic bath for a short period may be beneficial. For storage, it is advisable to keep the solid compound and stock solutions at -20°C. While the solid form is stable under recommended storage conditions, the long-term stability of solutions has not been extensively reported, so it is best practice to prepare fresh solutions for your experiments or use aliquots of a freshly prepared stock to avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream signaling effects of this compound?
Given its dual activity, this compound will trigger different signaling cascades depending on the receptor subtype present in your experimental system.
-
M2 and M4 Receptor Agonism (Gi-coupled): Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway generally leads to inhibitory effects, such as the hyperpolarization of excitable tissues and inhibition of voltage-gated calcium channels.
-
M1, M3, and M5 Receptor Antagonism (Gq-coupled): By blocking these receptors, this compound prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This blocks the release of intracellular calcium and the activation of protein kinase C (PKC). This antagonism can prevent cellular responses such as smooth muscle contraction and glandular secretions.
Experimental Protocols & Methodologies
In Vitro Calcium Oxalate Crystallization Inhibition Assay (General Protocol)
This protocol is a general guideline for assessing the inhibitory effect of compounds on calcium oxalate crystallization and can be adapted for this compound.
Materials:
-
Calcium chloride (CaCl2) solution (e.g., 5 mM)
-
Sodium oxalate (Na2C2O4) solution (e.g., 7.5 mM)
-
Buffer (e.g., 50 mM Tris-HCl with 150 mM NaCl, pH 6.5)
-
This compound stock solution
-
Standard inhibitor (e.g., Cystone)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of CaCl2, Na2C2O4, and this compound in the buffer.
-
In a reaction vessel, mix the buffer, CaCl2 solution, and the desired concentration of this compound.
-
Initiate the crystallization by adding the Na2C2O4 solution.
-
Monitor the turbidity of the solution over time using a spectrophotometer at a wavelength of 620 nm.
-
A control reaction without this compound should be run in parallel.
-
The percentage inhibition of nucleation can be calculated by comparing the turbidity of the sample with the control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no agonistic/antagonistic effect observed | 1. Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or receptor desensitization. 2. Poor Solubility: The compound may not be fully dissolved in the assay buffer. 3. Cell Health: The cells used in the assay may not be healthy or viable. 4. Low Receptor Expression: The cell line may not express the target muscarinic receptor subtype at a sufficient level. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure complete dissolution of this compound. Consider gentle warming or sonication. The final concentration of DMSO should typically be below 0.5%. 3. Verify cell viability and morphology before and during the experiment. 4. Confirm receptor expression using techniques like qPCR or radioligand binding. |
| High background signal or inconsistent results | 1. Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations. 2. Assay Buffer Incompatibility: Components of the assay buffer may interfere with the compound or the detection method. 3. Instrument Settings: Incorrect settings on the detection instrument (e.g., plate reader) can lead to poor signal-to-noise ratio. | 1. Visually inspect solutions for any precipitate. If observed, try a lower concentration or a different solvent. 2. Test the compatibility of this compound with your assay buffer. 3. Optimize instrument settings, such as gain and excitation/emission wavelengths, for your specific assay. |
| Unexpected off-target effects | 1. High Concentration: Using concentrations of this compound significantly higher than the Ki values can lead to binding to other receptors. 2. Presence of other muscarinic receptor subtypes: Your experimental system may express multiple muscarinic receptor subtypes, leading to a mixed response. | 1. Use the lowest effective concentration of this compound based on dose-response studies. 2. Use cell lines with confirmed expression of only the desired muscarinic receptor subtype. If using primary cells or tissues, characterize the expression profile of all muscarinic receptors. |
Visualizing Signaling Pathways and Workflows
To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
References
Navigating PTAC Oxalate Cytotoxicity in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the cytotoxic effects of PTAC oxalate in cell culture experiments. This guide, presented in a question-and-answer format, directly addresses common challenges and provides detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing rapid and widespread death even at low concentrations of this compound. What could be the issue?
A1: Several factors could be contributing to excessive cytotoxicity:
-
Calcium Oxalate Crystal Formation: Oxalate readily precipitates with calcium in standard culture media, forming calcium oxalate monohydrate (COM) crystals. These crystals, rather than the soluble oxalate ion, are often the primary mediators of cytotoxicity through membrane damage.[1]
-
High Seeding Density: Over-confluent cultures can be more susceptible to stress-induced cell death. Ensure you are using an optimal seeding density for your specific cell line.
-
Media Composition: The concentration of calcium in your culture medium can significantly impact the rate and extent of crystal formation. Consider using a lower calcium medium if compatible with your cells.
-
Incorrect Oxalate Concentration: Double-check your stock solution calculations and dilutions. Even small errors can lead to significant changes in the effective concentration.
Troubleshooting Steps:
-
Visualize Crystals: Before adding the treatment to your cells, inspect the prepared this compound-containing media under a microscope. The presence of visible crystals indicates precipitation.
-
Use of EDTA: To differentiate between the effects of soluble oxalate and COM crystals, you can chelate calcium by adding EDTA to your media. This will prevent crystal formation.[1] Note that EDTA itself can have cellular effects, so appropriate controls are necessary.
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density that provides a healthy monolayer without being overly confluent at the time of treatment.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time.
-
Control for pH: The pH of the culture medium can influence oxalate's effects.[1] Ensure the pH is stable and consistent across all experimental groups.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both treatment and subsequent assays.
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation or precipitation over time.
Q3: How do I determine if the observed cell death is due to apoptosis or necrosis?
A3: this compound has been shown to induce both apoptosis and necrosis.[2] To distinguish between these two forms of cell death, you can use a combination of assays:
-
Morphological Assessment: Use microscopy to observe cellular morphology. Apoptotic cells often exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells typically show swelling and membrane rupture.[3]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be assessed using a TUNEL assay or by running DNA extracts on an agarose gel.
Quantitative Data Summary
The cytotoxic effects of oxalate can vary depending on the cell line, concentration, and exposure time. The following tables summarize quantitative data from various studies.
Table 1: Oxalate-Induced Cytotoxicity in Different Renal Cell Lines
| Cell Line | Oxalate Concentration | Exposure Time | Observed Effect | Reference |
| LLC-PK1 | > 140 µM | Not specified | Cytosolic vacuolization, nuclear pyknosis | |
| LLC-PK1 | 350 µM | Not specified | Net loss of cells | |
| HK-2 | 0.4 mM and above | Not specified | Significant toxicity | |
| IMCD | 2 mM and greater | Long-term | Net cell loss | |
| MDCK | 1 mM | 48 hours | 6.21% increase in cell death | |
| MDCK | 5 mM | 48 hours | 12.21% increase in cell death |
Table 2: Oxalate Effects on Breast Cancer Cells
| Cell Line | Oxalate Concentration | Exposure Time | Observed Effect | Reference |
| MCF-7 | 20 µM, 50 µM | 3 days | Increased proliferation | |
| MDA-MB-231 | 20 µM, 50 µM | 3 days | Increased proliferation | |
| MCF-7 | 1 µM, 5 µM, 15 µM | 3 weeks | Increased proliferation |
Detailed Experimental Protocols
Protocol 1: General Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a standard method for evaluating the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., LLC-PK1, HK-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 50 mM Sodium Oxalate in PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment Preparation: Prepare serial dilutions of this compound in serum-free medium from your stock solution to achieve the desired final concentrations. Include a vehicle control (medium without this compound).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessment of Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells cultured and treated with this compound as described in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Collect Supernatant: After the treatment incubation period, carefully collect a portion of the culture supernatant from each well.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with the provided reagents and measuring the absorbance at a specific wavelength.
-
Lysis Control: Include a positive control by treating a set of untreated cells with the lysis buffer provided in the kit to induce maximum LDH release.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the lysis control.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in this compound cytotoxicity, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: A general workflow for assessing this compound cytotoxicity in cell culture.
References
- 1. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Oxalate toxicity in LLC-PK1 cells, a line of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Oxalate Functional Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with oxalate functional data. The focus is on addressing common challenges encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the common experimental systems for studying oxalate transport, and which one should I choose?
A1: The choice of experimental system is critical and depends on the specific research question. The two most common systems are Xenopus laevis oocytes and mammalian cell lines (such as HEK293 or CHO cells).
-
Xenopus Oocytes: This system is advantageous for studying the function of a specific transporter in isolation, as they have low endogenous transport activity. They are particularly useful for detailed electrophysiological characterization and kinetic studies.
-
Mammalian Cell Lines: These are useful for studying transporter function in a more physiologically relevant context. They allow for the investigation of cellular regulation and interaction with other proteins. However, it is crucial to characterize and account for endogenous transport activity, which can be a confounding factor.
Q2: My baseline oxalate transport rates are high in my control cells. What could be the cause?
A2: High baseline oxalate transport in control cells (e.g., non-transfected or mock-transfected cells) can be attributed to the presence of endogenous anion transporters that can also transport oxalate. Members of the SLC26 and SLC4 families of solute carriers are often responsible for this background activity. It is essential to characterize the endogenous transporters present in your chosen cell line and select a cell line with minimal background oxalate transport for your specific studies.
Q3: I am observing inconsistent results in my oxalate flux assays. What are the potential sources of variability?
A3: Inconsistent results in oxalate flux assays can arise from several factors:
-
pH Sensitivity: Oxalate transport is often highly sensitive to both intracellular and extracellular pH. Small variations in buffer pH can lead to significant changes in transport rates. Ensure precise and consistent pH control in all experiments.
-
Substrate Specificity: The transporter you are studying may have an affinity for other anions, such as chloride (Cl⁻) or bicarbonate (HCO₃⁻). The presence of these competing anions in your assay buffer can affect oxalate transport rates.
-
Cell Viability and Density: Variations in cell health and plating density can lead to inconsistent results. It is important to monitor cell viability and maintain consistent cell densities across experiments.
Q4: How can I confirm that the observed oxalate transport is specific to the transporter I am studying?
A4: To confirm the specificity of oxalate transport, you can use a combination of approaches:
-
Inhibitor Studies: Use known inhibitors of the transporter of interest to see if they block the observed oxalate transport. For example, DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) is a common inhibitor of many anion exchangers.
-
Substrate Competition: Perform competition assays with other known substrates of the transporter. An excess of a competing substrate should reduce the transport of radiolabeled oxalate.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the transporter of interest. A significant reduction in oxalate transport in these models compared to controls would confirm the transporter's role.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio in Flux Assay | 1. Low expression of the transporter of interest.2. Suboptimal assay conditions (e.g., temperature, pH).3. High background transport in the experimental system. | 1. Verify transporter expression via Western blot or qPCR. Consider using a stronger promoter or optimizing transfection/transduction conditions.2. Optimize assay parameters. Perform a temperature and pH curve to find the optimal conditions for your transporter.3. Choose a cell line with lower endogenous oxalate transport or use an expression system with a low background, like Xenopus oocytes. |
| Inconsistent Inhibitor Potency (IC₅₀ values) | 1. Variability in experimental conditions (e.g., pH, substrate concentration).2. Off-target effects of the inhibitor.3. Degradation of the inhibitor stock solution. | 1. Maintain strict control over all assay parameters. The IC₅₀ of an inhibitor can be highly dependent on the concentration of the competing substrate.2. Use multiple, structurally unrelated inhibitors to confirm the observed effect.3. Prepare fresh inhibitor stock solutions and store them appropriately. |
| Discrepancy Between Data from Different Expression Systems (e.g., Oocytes vs. Mammalian Cells) | 1. Differences in post-translational modifications.2. Presence of different interacting proteins or regulatory factors.3. Variations in the lipid composition of the plasma membrane. | 1. Investigate potential post-translational modifications (e.g., glycosylation) that may differ between the systems.2. Consider the cellular context. The function of a transporter in a mammalian cell may be influenced by local factors not present in oocytes.3. Be aware that the membrane environment can influence transporter kinetics and pharmacology. |
Experimental Protocols
General Protocol for Radiolabeled Oxalate Efflux Assay in Mammalian Cells
This protocol provides a general framework. Specific parameters such as incubation times, buffer compositions, and inhibitor concentrations should be optimized for the specific transporter and cell line being studied.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) on appropriate culture plates (e.g., 24-well plates).
-
Transfect cells with the plasmid encoding the transporter of interest or a control vector.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
Loading with Radiolabeled Oxalate:
-
Prepare a loading buffer containing [¹⁴C]oxalate (e.g., 5 µCi/mL) in a suitable physiological saline solution (e.g., a chloride-free buffer to maximize oxalate loading).
-
Wash the cells once with the loading buffer.
-
Incubate the cells with the [¹⁴C]oxalate-containing loading buffer for a predetermined time (e.g., 1 hour) at 37°C to allow for the accumulation of the radiotracer.
-
-
Initiating Efflux:
-
Rapidly wash the cells three times with an ice-cold, isotope-free buffer to remove extracellular [¹⁴C]oxalate.
-
Initiate oxalate efflux by adding a pre-warmed efflux buffer. The composition of this buffer can be varied to test the effects of different ions (e.g., the presence or absence of chloride).
-
For inhibitor studies, the efflux buffer should contain the desired concentration of the inhibitor.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 1, 2, 5, 10 minutes), collect the efflux buffer from each well.
-
At the end of the experiment, lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Measure the radioactivity in the collected efflux buffer samples and the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [¹⁴C]oxalate efflux at each time point relative to the total initial intracellular radioactivity (sum of radioactivity in all efflux samples and the cell lysate).
-
Plot the percentage of efflux over time and fit the data to an appropriate kinetic model to determine the efflux rate.
-
Visualizations
Caption: Workflow for a typical radiolabeled oxalate efflux assay.
Caption: A logical flowchart for troubleshooting inconsistent data.
Validation & Comparative
Validating the Antagonist Activity of PTAC Oxalate at M1 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PTAC oxalate's antagonist activity at the M1 muscarinic acetylcholine receptor (mAChR) against other established M1 antagonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.
Comparative Analysis of M1 Receptor Antagonists
This compound is a selective muscarinic receptor ligand, demonstrating antagonist activity at M1, M3, and M5 receptors, while acting as a partial agonist at M2 and M4 receptors.[1][2] Its affinity for the M1 receptor is in the low nanomolar range, making it a potent antagonist. This section compares the binding affinity (Ki) of this compound with other well-characterized M1 antagonists.
| Compound | M1 Receptor Ki (nM) | Receptor Subtype Selectivity Profile |
| This compound | 2.8 | Antagonist at M1, M3, M5; Partial agonist at M2, M4 |
| Biperiden | 0.48 | Selective M1 antagonist |
| Telenzepine | 0.94 | M1-preferring antagonist |
| Pirenzepine | ~3.7 - 21 | M1-selective antagonist |
| Trihexyphenidyl | ~3.7 - 14 | M1-selective antagonist |
Data compiled from multiple sources. [2][3][4]
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Validation of M1 antagonist activity typically involves a combination of radioligand binding assays to determine the affinity of the compound for the receptor and functional assays to measure its ability to block agonist-induced cellular responses.
Experimental Workflow for M1 Antagonist Validation
The following diagram illustrates a typical workflow for validating a novel M1 antagonist.
Caption: A typical experimental workflow.
Radioligand Binding Assay Protocol
This protocol outlines the determination of the binding affinity (Ki) of this compound for the M1 receptor using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound at the human M1 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C filters pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of 1 µM atropine.
-
Test Compound: Add 50 µL of varying concentrations of this compound.
-
-
Radioligand Addition: Add 50 µL of [³H]-NMS to all wells at a final concentration close to its Kd (typically ~0.5-1 nM).
-
Membrane Addition: Add 150 µL of the prepared cell membrane suspension to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-treated 96-well filter plate.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay Protocol: Calcium Flux Assay
This protocol describes a method to determine the functional antagonist activity of this compound at the M1 receptor by measuring changes in intracellular calcium concentration.
Objective: To determine the IC50 value of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the M1 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate selection antibiotics.
-
Agonist: Carbachol or Acetylcholine.
-
Test Compound: this compound at various concentrations.
-
Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To inhibit dye leakage.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence Microplate Reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (if used) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing (optional but recommended): Remove the dye loading solution and wash the cells twice with assay buffer.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically add a pre-determined concentration of the agonist (typically the EC80 concentration) to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the agonist alone (100%) and buffer alone (0%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
By following these protocols, researchers can effectively validate and compare the antagonist activity of this compound at M1 muscarinic receptors, providing valuable data for drug discovery and development programs.
References
A Comparative Guide to the Efficacy of PTAC Oxalate and Other Muscarinic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of PTAC oxalate with other well-established muscarinic receptor ligands. The data presented herein is a synthesis of findings from multiple in vitro and in vivo studies, aimed at providing a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.
Introduction to this compound
This compound is a selective muscarinic receptor ligand with a unique pharmacological profile. It exhibits a distinct pattern of activity across the five muscarinic acetylcholine receptor subtypes (M1-M5), acting as a partial agonist at M2 and M4 receptors while antagonizing M1, M3, and M5 receptors. This mixed efficacy profile distinguishes it from many classical muscarinic ligands, which typically act as either agonists or antagonists across all subtypes. This unique characteristic makes this compound a valuable tool for dissecting the specific roles of muscarinic receptor subtypes in various physiological and pathological processes.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound in comparison to a selection of standard muscarinic agonists and antagonists. It is important to note that the presented data has been compiled from various sources, and direct comparisons should be made with caution due to potential inter-laboratory variability in experimental conditions.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Ligand | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| This compound | 2.8 | 0.2 | 0.6 | 0.2 | 0.8 | [1] |
| Acetylcholine | 2,700 | 1,700 | 1,800 | 890 | 2,300 | |
| Atropine (Antagonist) | 0.1-2 | 0.2-2 | 0.1-2 | 0.2-2 | 0.1-2 | |
| Pirenzepine (M1 Antagonist) | 8-20 | 200-800 | 150-500 | 50-200 | 100-400 | |
| Methoctramine (M2 Antagonist) | 100-300 | 5-20 | 100-500 | 50-200 | 200-800 | |
| 4-DAMP (M3 Antagonist) | 3-10 | 10-30 | 0.5-2 | 5-20 | 3-15 | |
| Xanomeline (Agonist) | 1.8 | 4.3 | 17 | 2.5 | 5.1 | [2] |
| Carbachol (Agonist) | 1,100 | 200 | 240 | 150 | 330 |
Disclaimer: The Ki values for ligands other than this compound are representative values from the literature and may vary between studies. For precise comparisons, data from head-to-head studies are recommended.
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Ligand | M1 | M2 | M3 | M4 | M5 | Functional Effect | Reference(s) |
| This compound | pIC50: 9.03 | Partial Agonist | pIC50: 7.69 | Partial Agonist | pIC50: 6.97 | Mixed Agonist/Antagonist | [3] |
| Acetylcholine | 10-100 | 10-100 | 10-100 | 10-100 | 10-100 | Full Agonist | |
| Atropine | pA2: 8.9-9.5 | pA2: 8.8-9.4 | pA2: 9.0-9.8 | pA2: 8.8-9.4 | pA2: 9.0-9.6 | Antagonist | |
| Xanomeline | 10 | 29 | 130 | 10 | 16 | Agonist | [2] |
| Carbachol | 100-1000 | 100-1000 | 100-1000 | 100-1000 | 100-1000 | Full Agonist |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
In Vivo Efficacy
This compound has demonstrated significant effects in preclinical in vivo models, highlighting its therapeutic potential.
-
Neuropathic Pain: In rodent models of neuropathic pain, this compound has been shown to alleviate mechanical allodynia, suggesting a role for M2/M4 receptor agonism in pain modulation.[1]
-
Antipsychotic-like Activity: this compound has exhibited an antipsychotic-like profile in animal models, an effect thought to be mediated by its partial agonism at M2 and M4 receptors. These findings suggest that the unique pharmacology of this compound could offer a novel approach for the treatment of schizophrenia with a potentially favorable side-effect profile compared to non-selective muscarinic agonists.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context of the presented data, the following diagrams illustrate the key signaling pathways of muscarinic receptors and a typical workflow for a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The M1/M4 preferring agonist xanomeline is analgesic in rodent models of chronic inflammatory and neuropathic pain via central site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic-Like Effect of the Muscarinic Acetylcholine Receptor Agonist BuTAC in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTAC Oxalate and Xanomeline in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of two key muscarinic acetylcholine receptor ligands: PTAC oxalate and xanomeline. The information presented is curated from publicly available scientific literature and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to the Compounds
This compound is a selective muscarinic receptor ligand with a distinct pharmacological profile. It acts as a partial agonist at the M2 and M4 muscarinic acetylcholine receptors (mAChRs) while exhibiting antagonist activity at the M1, M3, and M5 subtypes.[1][2][3] This mixed agonist-antagonist profile makes it a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in various physiological and pathological processes.
Xanomeline is a muscarinic receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[4][5] Initially investigated for the treatment of Alzheimer's disease, its antipsychotic-like properties have also been a subject of significant research. Xanomeline's preferential activation of M1 and M4 receptors has positioned it as a key compound in the development of novel therapeutics for neuropsychiatric disorders.
Comparative Functional Data
| Functional Assay | Target Receptor | Compound | Activity | Potency (EC50/Ki) | Cell Line | Reference |
| Binding Affinity | hM1 | This compound | Antagonist | Ki: 2.8 nM | CHO | |
| hM2 | This compound | Partial Agonist | Ki: 0.2 nM | CHO | ||
| hM3 | This compound | Antagonist | Ki: 0.6 nM | CHO | ||
| hM4 | This compound | Partial Agonist | Ki: 0.2 nM | CHO | ||
| hM5 | This compound | Antagonist | Ki: 0.8 nM | CHO | ||
| GTP-γ-[35S] Binding | M1 | Xanomeline | Full Agonist | - | CHO | |
| M2 | Xanomeline | Partial Agonist | - | CHO | ||
| Cortical Membranes | Xanomeline | Agonist | Micromolar affinity | Rat | ||
| Calcium Mobilization | 5-HT2C | Xanomeline | Agonist | - | SH-SY5Y |
Signaling Pathways
The activation of M1 and M4 muscarinic receptors, the primary targets of xanomeline, initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. The Analgesic Effects of (5R,6R)6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1] Octane on a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of Oxalate with Biological Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the binding kinetics of oxalate with various biological molecules. Initially, this investigation aimed to include the cross-validation of PTAC oxalate binding kinetics. However, preliminary research revealed that "this compound" refers to the oxalate salt of PTAC (a selective muscarinic receptor ligand), not a complex where oxalate is a binding target of the PTAC molecule.[1] Therefore, this guide focuses on the known interactions of oxalate with several well-characterized proteins.
Understanding the kinetics of these interactions is crucial for researchers in fields such as nephrology, biochemistry, and drug development, particularly for designing therapeutic strategies against conditions like hyperoxaluria and calcium oxalate kidney stone formation. This document summarizes quantitative binding data, details common experimental protocols for kinetic analysis, and provides visual representations of experimental workflows and conceptual relationships.
Comparative Analysis of Oxalate Binding Kinetics
The binding of oxalate to different proteins varies significantly in terms of affinity. The following table summarizes the available quantitative data for the interaction of oxalate with several key proteins. While dissociation constants (Kd) and inhibitor constants (Ki) are available for some, a complete kinetic profile including association (kon) and dissociation (koff) rates is not always reported in the literature.
| Target Molecule | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (Dissociation Constant) | K_i (Inhibitor Constant) | Experimental Method | Reference |
| Pyruvate Kinase (rabbit muscle) | Oxalate | Not Reported | Not Reported | ~1.2 µM | ~6 µM | Kinetic Inhibition & Magnetic Resonance | [2] |
| Mitochondrial Oxalate-Binding Protein (rat kidney) | Oxalate | Not Reported | Not Reported | 43 nM | Not Reported | Scatchard Plot Analysis | [3] |
| Nuclear Oxalate-Binding Protein (Histone H1B, rat kidney) - High Affinity Site | Oxalate | Not Reported | Not Reported | 42.42 nM | Not Reported | Scatchard Plot Analysis | |
| Nuclear Oxalate-Binding Protein (Histone H1B, rat kidney) - Low Affinity Site | Oxalate | Not Reported | Not Reported | 381.58 nM | Not Reported | Scatchard Plot Analysis | |
| Oxalate Decarboxylase (Bacillus subtilis) | Oxalate | Not Reported | Not Reported | K_m value reported* | Not Reported | Enzyme activity assays |
*Note: For enzymes like Oxalate Decarboxylase, the Michaelis constant (Km) is often reported, which describes the substrate concentration at half-maximal reaction velocity, and is not a direct measure of binding affinity (Kd).
Experimental Protocols for Determining Binding Kinetics
The determination of binding kinetics for small molecules like oxalate with proteins is commonly achieved through various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Principle: A solution of the ligand (e.g., oxalate) is titrated into a solution of the macromolecule (e.g., an oxalate-binding protein) in the sample cell of a calorimeter. The heat change upon binding is measured and plotted against the molar ratio of the ligand to the protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Generalized Protocol for Protein-Oxalate Interaction:
-
Sample Preparation:
-
The protein and oxalate solutions must be prepared in the exact same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or a buffer with a low ionization enthalpy.
-
The samples should be thoroughly degassed to prevent air bubbles from interfering with the measurement.
-
The concentrations of the protein and oxalate solutions must be accurately determined. Typically, the protein concentration in the cell is 10-100 µM, and the oxalate concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment:
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the oxalate solution.
-
A series of small, precise injections of the oxalate solution into the sample cell are performed at a constant temperature.
-
The heat change after each injection is measured until the protein becomes saturated with oxalate.
-
-
Data Analysis:
-
The heat data is integrated and plotted against the molar ratio of oxalate to protein.
-
The resulting binding isotherm is fitted to an appropriate binding model (e.g., one-site binding model) to calculate the Kd, n, and ΔH. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be determined.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., oxalate) to a ligand (e.g., an oxalate-binding protein) immobilized on a sensor chip in real-time.
Principle: A change in mass on the sensor chip surface, caused by the binding of the analyte to the immobilized ligand, results in a change in the refractive index at the surface. This change is detected as a shift in the SPR angle, which is proportional to the amount of bound analyte.
Generalized Protocol for Protein-Oxalate Interaction:
-
Ligand Immobilization:
-
The oxalate-binding protein (ligand) is immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
The surface is then blocked to prevent non-specific binding.
-
-
Analyte Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (oxalate) at various concentrations is injected over the surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the SPR response against time.
-
The association rate constant (kon) is determined by analyzing the association phase, and the dissociation rate constant (koff) is determined from the dissociation phase.
-
The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon.
-
Visualizations
To aid in the understanding of the experimental workflow and the conceptual framework of this guide, the following diagrams are provided.
Caption: Experimental workflow for determining oxalate binding kinetics.
Caption: Logical structure of the comparison guide.
References
A Comparative Analysis of PTAC Oxalate and Other M2/M4 Muscarinic Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PTAC oxalate with other M2/M4 muscarinic acetylcholine receptor (mAChR) agonists, supported by experimental data. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these compounds for research and development.
Muscarinic M2 and M4 receptors, both coupled to Gi proteins, represent promising therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia and neuropathic pain. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of neurotransmitter release, offering a potential alternative to conventional antipsychotic medications that primarily target dopamine receptors. This guide focuses on a comparative analysis of this compound, a selective M2/M4 partial agonist, against other notable M2/M4 agonists such as BuTAC and the M1/M4-preferring agonist xanomeline, as well as the M4 positive allosteric modulator (PAM) CVL-231 (emraclidine).
Comparative Performance Data
The following tables summarize the in vitro binding affinities and functional activities, as well as the in vivo preclinical efficacy of this compound and other selected M2/M4 agonists.
Table 1: In Vitro Comparison of M2/M4 Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (pEC50) | % Maximal Response (Emax) | Functional Profile |
| This compound | M1 | 2.8[1] | - | - | Antagonist[1] |
| M2 | 0.2[1] | - | - | Partial Agonist[1] | |
| M3 | 0.6[1] | - | - | Antagonist | |
| M4 | 0.2 | - | - | Partial Agonist | |
| M5 | 0.8 | - | - | Antagonist | |
| BuTAC | M1 | - | 9.22 | 33.56% | Partial Agonist |
| M2 | - | 9.56 | 136.53% | Full Agonist | |
| M3 | - | - | - | Antagonist | |
| M4 | - | 10.27 | 35.53% | Partial Agonist | |
| M5 | - | - | - | Antagonist | |
| Xanomeline | M1 | 296 | - | - | Agonist |
| M2 | 294 | - | 40% (of carbachol) | Partial Agonist | |
| M4 | - | - | - | Agonist | |
| CVL-231 (Emraclidine) | M4 | - | - | - | Positive Allosteric Modulator |
Note: A higher pEC50 value indicates greater potency. Emax is relative to a standard agonist.
Table 2: In Vivo Preclinical Efficacy of M2/M4 Agonists
| Compound | Animal Model | Assay | Effective Dose (ED50 or effective range) | Observed Effects |
| This compound | Mouse | Neuropathic Pain (Mechanical Allodynia) | 0.05 mg/kg (IP) | Alleviation of mechanical allodynia |
| Mouse | Forced Swim Test | 0.05 mg/kg (IP) | Decreased immobility time (antidepressant-like effect) | |
| BuTAC | Mouse | Apomorphine-Induced Climbing | - | Inhibition of climbing behavior |
| Monkey | Amphetamine-Induced Hyperactivity | 0.003 - 0.01 mg/kg | Antagonized unrest and stereotypies | |
| Xanomeline | Rat | Conditioned Avoidance Response | - | Inhibition of avoidance responding |
| Rat | Amphetamine-Induced Hyperlocomotion | - | Attenuation of hyperactivity | |
| CVL-231 (Emraclidine) | Human (Phase 1b) | Schizophrenia (PANSS) | 30 mg QD & 20 mg BID | Clinically meaningful and statistically significant improvement in PANSS total score |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the M2/M4 receptor signaling pathway and a typical experimental workflow for their comparative analysis.
Caption: M2/M4 Receptor Signaling Pathway
Caption: Experimental Workflow for M2/M4 Agonist Comparison
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound to specific receptor subtypes.
-
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]-NMS, and either the test compound or atropine for non-specific binding.
-
Incubate to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration and wash with ice-cold assay buffer.
-
Add scintillation fluid and measure radioactivity.
-
Calculate specific binding by subtracting non-specific from total binding. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation by an agonist.
-
Materials:
-
Cell membranes expressing the M2 or M4 receptor.
-
[35S]GTPγS radioligand.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Test agonist.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP.
-
Add serial dilutions of the test agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.
-
Apomorphine-Induced Climbing in Mice
This in vivo behavioral model is used to screen for antipsychotic-like activity.
-
Animals: Male mice.
-
Apparatus: Cylindrical cages made of wire mesh.
-
Procedure:
-
Administer the test compound (e.g., BuTAC) or vehicle to the mice.
-
After a pre-treatment period, administer apomorphine to induce climbing behavior.
-
Observe the mice for a set period (e.g., 30 minutes) and record the time spent climbing the walls of the cage.
-
A reduction in climbing time compared to the vehicle-treated group indicates potential antipsychotic efficacy.
-
Conditioned Avoidance Response (CAR) in Rats
The CAR model is a well-established behavioral assay for predicting the efficacy of antipsychotic drugs.
-
Animals: Rats.
-
Apparatus: A shuttle box with two compartments, equipped to deliver a conditioned stimulus (e.g., a light or tone) and an unconditioned stimulus (e.g., a mild foot shock).
-
Procedure:
-
Train the rats to associate the conditioned stimulus with the unconditioned stimulus. The rat learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Administer the test compound (e.g., xanomeline) or vehicle.
-
Conduct test trials, presenting the conditioned stimulus and recording whether the rat makes an avoidance response.
-
An increase in the failure to make an avoidance response (without an increase in escape failures) is indicative of antipsychotic-like activity.
-
Conclusion
The comparative analysis of this compound, BuTAC, xanomeline, and CVL-231 highlights the diverse pharmacological profiles within the class of M2/M4 muscarinic receptor modulators. This compound and BuTAC exhibit partial agonism at M2 and M4 receptors, with this compound also acting as an antagonist at M1, M3, and M5 subtypes. Xanomeline shows a preference for M1 and M4 receptors, while CVL-231 represents a more targeted approach as an M4 positive allosteric modulator. The choice of compound for a particular research application will depend on the desired selectivity profile and the specific questions being investigated. The provided data and protocols serve as a valuable resource for researchers in the field of neuroscience and drug discovery to make informed decisions in their pursuit of novel therapeutics for psychiatric and neurological disorders.
References
Independent Verification of PTAC Oxalate's Muscarinic Receptor Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the muscarinic receptor selectivity profile of PTAC oxalate against other well-established muscarinic receptor ligands. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their evaluation of this compound for drug development applications.
Comparative Analysis of Muscarinic Receptor Antagonists
This compound is a selective muscarinic receptor ligand with a unique profile, acting as a partial agonist at M2 and M4 receptors while antagonizing M1, M3, and M5 receptors.[1] To contextualize its performance, this section compares its binding affinity (Ki values) with other known muscarinic antagonists: Pirenzepine (an M1-selective antagonist), Darifenacin (an M3-selective antagonist), and Xanomeline (a muscarinic agonist with some subtype selectivity).
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 2.8 | 0.2 | 0.6 | 0.2 | 0.8 |
| Pirenzepine | ~21 | ~310 | - | - | - |
| Darifenacin | - | ~44.7 | ~3.0 | - | - |
| Xanomeline | 17 | 130 | 33 | 12 | 26 |
Muscarinic Receptor Signaling Pathways
Understanding the downstream signaling pathways of muscarinic receptor subtypes is crucial for predicting the functional consequences of ligand binding. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly divided into two main signaling cascades based on the G-protein they couple with.[2]
M1, M3, and M5 Receptor Signaling Pathway
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[2][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion.
Caption: M1, M3, and M5 receptor signaling cascade.
M2 and M4 Receptor Signaling Pathway
The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Upon activation, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also directly modulate ion channels, such as opening potassium channels, which leads to hyperpolarization and an inhibitory effect on the cell, for instance, slowing the heart rate.
Caption: M2 and M4 receptor signaling cascade.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for muscarinic receptor subtypes.
Objective
To determine the inhibitory constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line via a competitive radioligand binding assay.
Materials
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Reference Compound: A high-concentration of a non-labeled non-selective antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Liquid scintillation counter.
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the desired muscarinic receptor subtype to a sufficient density.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding wells: Add cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding wells: Add cell membranes, [³H]-NMS, and a high concentration of atropine.
-
Test Compound wells: Add cell membranes, [³H]-NMS, and the desired concentration of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
This comprehensive guide provides a framework for the independent verification of this compound's muscarinic receptor selectivity profile. The provided data, pathway diagrams, and detailed experimental protocol are intended to support researchers in making informed decisions regarding the potential of this compound in their drug discovery and development endeavors.
References
Assessing the Specificity of PROTACs in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical aspect of developing safe and effective PROTACs is ensuring their specificity, minimizing off-target effects that could lead to unforeseen toxicity. This guide provides an objective comparison of the specificity of different PROTACs and their small molecule counterparts, supported by experimental data and detailed protocols for key validation assays.
Comparing Specificity: PROTAC vs. PROTAC and PROTAC vs. Small Molecule Inhibitor
A key advantage of PROTACs is their potential for increased selectivity compared to traditional small molecule inhibitors. This is often attributed to the requirement of forming a stable ternary complex between the PROTAC, the target protein, and an E3 ligase. This section compares the specificity of two well-characterized BRD4-targeting PROTACs, MZ1 and dBET1 , which recruit different E3 ligases (VHL and CRBN, respectively). We also compare a JQ1-based PROTAC to its parent small molecule inhibitor, JQ1 .
On-Target and Off-Target Profile of BRD4-Targeting PROTACs: MZ1 vs. dBET1
Quantitative proteomics studies have shown that while both MZ1 and dBET1 effectively degrade the intended BET family proteins (BRD2, BRD3, and BRD4), MZ1 exhibits a more selective degradation profile.[1][2][3][4] The table below summarizes the on-target and notable off-target degradation effects observed in cellular models treated with MZ1 and dBET1.
| Target Protein | MZ1 Fold Change (Degradation) | dBET1 Fold Change (Degradation) | E3 Ligase Recruited | Reference |
| On-Target | ||||
| BRD4 | Significant Degradation | Significant Degradation | VHL (MZ1), CRBN (dBET1) | [1] |
| BRD2 | Moderate Degradation | Significant Degradation | VHL (MZ1), CRBN (dBET1) | |
| BRD3 | Moderate Degradation | Significant Degradation | VHL (MZ1), CRBN (dBET1) | |
| Off-Target | ||||
| ZFP91 | No Significant Degradation | Potential Degradation | CRBN | |
| IKZF1 | No Significant Degradation | Potential Degradation | CRBN | |
| IKZF3 | No Significant Degradation | Potential Degradation | CRBN |
Note: The off-target effects of CRBN-recruiting PROTACs like dBET1 can sometimes include the degradation of neosubstrates of the CRBN E3 ligase, such as the transcription factors IKZF1 and IKZF3. The specificity of VHL-recruiting PROTACs like MZ1 is often considered higher.
Specificity Comparison: JQ1-based PROTAC vs. JQ1 Small Molecule Inhibitor
While a JQ1-based PROTAC is designed to specifically degrade BRD4, its warhead, JQ1, is a pan-BET inhibitor known to have off-target effects on other cellular processes. Quantitative proteomics can reveal the differences in their off-target profiles.
| Target/Pathway | JQ1-based PROTAC (e.g., MZ1) | JQ1 (Small Molecule Inhibitor) | Mechanism | Reference |
| Primary Target | BRD4 Degradation | BRD4 Inhibition | PROTAC-mediated degradation vs. Competitive binding | |
| Off-Target Effects | ||||
| Other BET Proteins | Selective degradation of BRD2/3 | Pan-BET inhibition | Ternary complex cooperativity vs. Direct binding | |
| FOXA1 Pathway | Minimal Effect | Inactivation, promoting invasion | BET-independent interaction | |
| NFκB Signaling | Minimal Effect | Modulation | Transcriptional regulation | |
| JAK/STAT Pathway | Minimal Effect | Modulation (IL7R) | Transcriptional regulation |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a PROTAC in cellular models, a combination of techniques is employed. Below are detailed protocols for essential experiments.
Western Blotting for On-Target Degradation
Purpose: To confirm and quantify the degradation of the target protein in a dose- and time-dependent manner.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples with Laemmli buffer and denature at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Quantitative Proteomics for Off-Target Profiling
Purpose: To identify and quantify all proteins that are degraded upon PROTAC treatment, providing a global view of specificity. Tandem Mass Tag (TMT)-based proteomics is a common approach.
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC and a vehicle control in biological replicates (at least three).
-
Harvest and lyse the cells, and extract the proteins.
-
Quantify the protein concentration for each sample.
-
-
Protein Digestion and TMT Labeling:
-
Take an equal amount of protein from each sample (e.g., 100 µg) and reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's instructions.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples into a single mixture.
-
Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptides and quantify the relative abundance of each peptide across the different samples based on the reporter ion intensities from the TMT tags.
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to process the raw mass spectrometry data.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets.
-
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
Purpose: To identify proteins that interact with the PROTAC-target protein complex, which can help to understand the mechanism of action and potential off-target interactions.
Protocol:
-
Cell Lysis: Lyse cells treated with the PROTAC or vehicle control with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Digestion:
-
Elute the protein complexes from the beads.
-
Run the eluate on an SDS-PAGE gel for a short distance to separate the proteins from the antibody, or perform an in-solution digestion of the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were co-immunoprecipitated with the target protein.
-
Data Analysis: Compare the list of identified proteins between the PROTAC-treated and control samples to identify proteins whose interaction with the target is altered by the PROTAC.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in assessing PROTAC specificity.
Caption: Mechanism of Action of a PROTAC.
References
Head-to-Head Comparison: PTAC Oxalate vs. Pilocarpine in Muscarinic Receptor Modulation
For researchers and professionals in drug development, the nuanced differences between muscarinic receptor modulators are critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two such compounds: PTAC oxalate and the well-established drug, pilocarpine. We will delve into their mechanisms of action, receptor selectivity, and the experimental data that defines their pharmacological profiles.
Mechanism of Action and Receptor Selectivity
Pilocarpine is a classic, non-selective muscarinic acetylcholine receptor agonist.[1][2] It primarily exerts its effects by activating M1, M2, and M3 receptor subtypes, leading to a broad range of parasympathetic responses.[1][3] This non-selectivity is responsible for both its therapeutic effects, such as increased salivation and pupillary constriction, and its systemic side effects, including sweating, bradycardia, and gastrointestinal disturbances.[1]
In contrast, this compound presents a more complex and selective pharmacological profile. It acts as a partial agonist at M2 and M4 muscarinic receptors while simultaneously functioning as an antagonist at M1, M3, and M5 receptors. This unique mode of action suggests a potential for more targeted therapeutic applications with a reduced side-effect profile compared to non-selective agonists like pilocarpine.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound and the receptor selectivity profile of pilocarpine. It is important to note that a direct head-to-head binding study under identical experimental conditions is not available in the public domain. The data presented here is compiled from separate studies.
| Muscarinic Receptor Subtype | This compound (Ki in nM) | Pilocarpine (Receptor Activity) |
| M1 | 2.8 (Antagonist) | Agonist |
| M2 | 0.2 (Partial Agonist) | Agonist |
| M3 | 0.6 (Antagonist) | Agonist |
| M4 | 0.2 (Partial Agonist) | (Less significant activity) |
| M5 | 0.8 (Antagonist) | (Less significant activity) |
Signaling Pathways
The differential receptor activity of this compound and pilocarpine translates to distinct intracellular signaling cascades. Pilocarpine, by activating M1 and M3 receptors, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Its action on M2 receptors involves the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).
This compound, on the other hand, would be expected to antagonize the Gq/11-mediated signaling of M1, M3, and M5 receptors. Its partial agonism at M2 and M4 receptors would activate the Gi/o pathway, leading to the inhibition of adenylyl cyclase.
References
Validating the In Vivo Efficacy of PTAC Oxalate: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to validate the in vivo effects of PTAC oxalate, a selective muscarinic receptor ligand, utilizing knockout mouse models. We will objectively compare its performance with alternative therapeutic strategies and provide the necessary experimental data and protocols to empower researchers in their study design.
This compound: A Profile
This compound is a novel compound with a unique pharmacological profile, acting as a partial agonist at M2 and M4 muscarinic acetylcholine receptors while serving as an antagonist at M1, M3, and M5 receptors. This selectivity suggests its potential as a therapeutic agent for conditions such as neuropathic pain and depression, where modulation of the cholinergic system has shown promise.
In Vivo Validation Strategy: The Power of Knockout Models
To rigorously validate the in vivo effects of this compound and confirm its mechanism of action, the use of muscarinic receptor knockout (KO) mice is indispensable. These models, in which specific muscarinic receptor subtypes are genetically deleted, allow for the dissection of the compound's activity at each receptor.
A systematic study would involve administering this compound to wild-type (WT) mice and a panel of KO mice, each lacking a specific muscarinic receptor subtype (M1 KO, M2 KO, M3 KO, M4 KO, and M5 KO). The behavioral and physiological responses of these mice in models of neuropathic pain and depression would then be compared. This approach allows for the direct attribution of the observed effects to the interaction of this compound with its intended targets.
Hypothetical In Vivo Validation Workflow
Caption: Workflow for in vivo validation of this compound.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the expected outcomes from in vivo studies with this compound in neuropathic pain and depression models, comparing its effects in wild-type and various muscarinic receptor knockout mice.
Table 1: Efficacy of this compound in a Neuropathic Pain Model (e.g., Partial Sciatic Nerve Ligation)
| Mouse Strain | Treatment | Mechanical Allodynia (Paw Withdrawal Threshold in grams) | Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) |
| Wild-Type | Vehicle | 0.4 ± 0.1 | 4.2 ± 0.5 |
| This compound | 1.2 ± 0.2 | 8.5 ± 0.7 | |
| M1 KO | Vehicle | 0.5 ± 0.1 | 4.5 ± 0.6 |
| This compound | 1.1 ± 0.2 | 8.2 ± 0.8 | |
| M2 KO | Vehicle | 0.4 ± 0.1 | 4.3 ± 0.5 |
| This compound | 0.5 ± 0.1 | 4.6 ± 0.6 | |
| M3 KO | Vehicle | 0.4 ± 0.1 | 4.1 ± 0.4 |
| This compound | 1.3 ± 0.3 | 8.7 ± 0.9 | |
| M4 KO | Vehicle | 0.5 ± 0.1 | 4.4 ± 0.5 |
| This compound | 0.6 ± 0.1 | 4.8 ± 0.7 | |
| M5 KO | Vehicle | 0.4 ± 0.1 | 4.2 ± 0.5 |
| This compound | 1.2 ± 0.2 | 8.4 ± 0.8 |
Data are presented as mean ± SEM. Higher paw withdrawal threshold indicates reduced mechanical allodynia. Higher paw withdrawal latency indicates reduced thermal hyperalgesia.
Table 2: Efficacy of this compound in a Depression Model (e.g., Chronic Social Defeat Stress)
| Mouse Strain | Treatment | Immobility Time in Forced Swim Test (seconds) | Immobility Time in Tail Suspension Test (seconds) | Sucrose Preference (%) |
| Wild-Type | Vehicle | 150 ± 10 | 180 ± 12 | 65 ± 5 |
| This compound | 80 ± 8 | 100 ± 9 | 85 ± 4 | |
| M1 KO | Vehicle | 145 ± 11 | 175 ± 11 | 68 ± 6 |
| This compound | 85 ± 7 | 105 ± 8 | 82 ± 5 | |
| M2 KO | Vehicle | 155 ± 12 | 185 ± 13 | 63 ± 5 |
| This compound | 140 ± 10 | 170 ± 11 | 67 ± 6 | |
| M3 KO | Vehicle | 152 ± 10 | 182 ± 12 | 66 ± 5 |
| This compound | 82 ± 8 | 102 ± 9 | 84 ± 4 | |
| M4 KO | Vehicle | 148 ± 11 | 178 ± 12 | 67 ± 6 |
| This compound | 135 ± 9 | 165 ± 10 | 70 ± 5 | |
| M5 KO | Vehicle | 150 ± 10 | 180 ± 12 | 65 ± 5 |
| This compound | 80 ± 8 | 100 ± 9 | 85 ± 4 |
Data are presented as mean ± SEM. Lower immobility time indicates an antidepressant-like effect. Higher sucrose preference indicates reduced anhedonia.
Interpreting the Knockout Data
Based on the hypothetical data, the analgesic and antidepressant-like effects of this compound would be significantly diminished in M2 and M4 knockout mice. This strongly suggests that its therapeutic benefits are primarily mediated through its partial agonist activity at these two receptor subtypes. The lack of significant changes in the other knockout strains would confirm the antagonistic activity of this compound at M1, M3, and M5 receptors does not contribute to these specific therapeutic effects and may help in avoiding unwanted side effects associated with the activation of these receptors.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound based on its receptor profile.
Caption: Proposed signaling pathway of this compound.
Comparison with Alternative Treatments
While this compound presents a novel mechanism of action, it is crucial to compare its potential efficacy with existing and alternative treatments for neuropathic pain and depression.
Table 3: Comparison of this compound with Alternatives for Neuropathic Pain
| Drug Class | Examples | Mechanism of Action | Potential Advantages of this compound | Potential Disadvantages of this compound |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine | Inhibit reuptake of serotonin and norepinephrine | More targeted mechanism, potentially fewer off-target side effects | Newer compound with less established clinical safety and efficacy profile |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline | Inhibit reuptake of serotonin and norepinephrine; block other receptors | Potentially better side effect profile due to receptor selectivity | May have a slower onset of action compared to some TCAs |
| Anticonvulsants | Gabapentin, Pregabalin | Bind to the α2δ subunit of voltage-gated calcium channels | Novel mechanism may be effective in patients refractory to existing treatments | Potential for cholinergic side effects, though antagonism at M1/M3/M5 may mitigate this |
| Acetyl-L-carnitine | - | Increases acetylcholine synthesis and release | More direct and selective modulation of the muscarinic system | As a single agent, may have a narrower therapeutic window |
Table 4: Comparison of this compound with Alternatives for Depression
| Drug Class | Examples | Mechanism of Action | Potential Advantages of this compound | Potential Disadvantages of this compound |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline | Selectively inhibit serotonin reuptake | Potentially faster onset of action, as suggested by other muscarinic modulators | Long-term efficacy and safety are unknown |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine | Inhibit reuptake of serotonin and norepinephrine; anticholinergic effects | More favorable side effect profile due to selective antagonism of M1, M3, and M5 receptors | May not be as broadly effective across different depression subtypes |
| Other Muscarinic Antagonists | Scopolamine | Non-selective muscarinic receptor antagonist | Targeted action on M2/M4 may provide efficacy with fewer cognitive and peripheral side effects | The partial agonist activity at M2/M4 may not be as robust as a full antagonist in some contexts |
Detailed Experimental Protocols
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)
-
Animal Preparation: Adult male C57BL/6J mice (8-10 weeks old) are used. Mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure: The right sciatic nerve is exposed at the level of the thigh. A 5-0 silk suture is inserted into the nerve, and approximately one-third to one-half of the nerve thickness is tightly ligated. The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-operative Care: Animals are allowed to recover for 7-10 days before behavioral testing.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Mice are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A cut-off time is used to prevent tissue damage.
-
Depression Model: Chronic Social Defeat Stress (CSDS)
-
Animal Preparation: Adult male C57BL/6J mice (aggressors) and C57BL/6J mice (experimental subjects) are used. Aggressors are screened for consistent aggressive behavior.
-
Stress Procedure: For 10 consecutive days, each experimental mouse is introduced into the home cage of a different aggressor mouse for 5-10 minutes of physical defeat. After the physical interaction, the two mice are housed in the same cage but separated by a perforated divider for the remainder of the 24-hour period. Control mice are housed in pairs with no aggressive encounter.
-
Behavioral Testing (performed 24 hours after the last defeat session):
-
Forced Swim Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility during the last 4 minutes of a 6-minute test is recorded.
-
Tail Suspension Test (TST): Mice are suspended by their tail with adhesive tape. The duration of immobility is recorded over a 6-minute period.
-
Sucrose Preference Test (SPT): Mice are single-housed and given a free choice between two bottles, one containing water and the other a 1% sucrose solution, for 24-48 hours. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake.
-
This guide provides a framework for the rigorous preclinical validation of this compound. By employing knockout models and standardized behavioral assays, researchers can elucidate the compound's precise mechanism of action and build a strong foundation for its potential clinical development.
Safety Operating Guide
Navigating the Safe Disposal of PTAC Oxalate: A Comprehensive Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. Phenyltrimethylammonium chloride oxalate (PTAC oxalate), a muscarinic receptor ligand, requires careful handling and a structured disposal protocol due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust.[1] In the event of a spill, avoid methods that generate dust.[2] Carefully sweep or shovel the spilled material into a designated, sealed container for hazardous waste disposal.[2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves before each use and employ proper removal techniques. |
| Eye/Face Protection | Safety glasses with side-shields or a face shield must be worn. |
| Skin and Body Protection | A fully-buttoned lab coat or a complete chemical-protective suit is necessary to prevent skin contact. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Never dispose of this compound down the drain or as regular trash.
1. Waste Collection and Segregation:
-
Identify and Segregate: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weighing boats, contaminated gloves), must be classified as hazardous waste. Keep this waste stream separate from others.
-
Container Selection: Use a compatible, sealable, and clearly labeled waste container appropriate for solid chemical waste.
2. Labeling and Storage:
-
Labeling: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container. The label must clearly state "this compound Waste" and include relevant hazard symbols.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry waste accumulation area.
3. Final Disposal:
-
Licensed Disposal Service: The disposal of this compound waste must be conducted by a licensed professional waste disposal service. Contact your institution's EHS department to arrange for pickup and disposal.
Methodologies for Oxalate Destruction
For situations where institutional policy and local regulations permit the treatment of the oxalate component prior to disposal, two primary methods can be considered: neutralization and oxidation. It is crucial to note that while these methods address the oxalate hazard, the resulting waste may still be considered hazardous due to the presence of the phenyltrimethylammonium cation and must be disposed of accordingly.
Neutralization of Oxalate
This procedure aims to convert the oxalate to a salt. However, the resulting oxalate salt is still toxic and must be handled with care.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Neutralization: Slowly add a solution of sodium bicarbonate (baking soda) or sodium carbonate to the this compound solution. Effervescence (bubbling) will occur as carbon dioxide is released.
-
pH Monitoring: Continue adding the neutralizing agent incrementally until the bubbling ceases. Use a pH meter or universal indicator paper to monitor the pH of the solution, aiming for a neutral pH of 7.0.
-
Disposal of Neutralized Solution: Even after neutralization, the resulting solution containing sodium oxalate is toxic. This solution must be collected as hazardous waste and disposed of through a licensed professional service.
Oxidation of Oxalate
A more thorough method for destroying the oxalate component is through oxidation with hydrogen peroxide, which converts it to harmless carbon dioxide and water.
Experimental Protocol:
-
Preparation: In a chemical fume hood, create an acidic aqueous solution of the this compound waste.
-
Oxidation: Slowly add hydrogen peroxide to the solution. The reaction can be accelerated by heating the solution, exposing it to UV light, or by the presence of catalytic amounts of iron(II) or manganese(II) ions.
-
Monitoring: The completion of the reaction can be monitored by the cessation of gas evolution.
-
Disposal of Oxidized Solution: While the oxalate is destroyed, the remaining solution containing the phenyltrimethylammonium cation should still be treated as hazardous waste and disposed of through a licensed professional service.
Disposal Workflow and Chemical Relationships
The following diagrams illustrate the decision-making process for this compound disposal and the chemical transformations involved in the treatment methodologies.
Caption: this compound Disposal Workflow
Caption: Chemical Pathways for Oxalate Treatment
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of PTAC Oxalate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling and disposal of PTAC oxalate, offering procedural, step-by-step guidance to directly address operational questions and establish best practices in laboratory safety.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. In case of exposure, immediate first aid is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Fire and Explosion Hazards
This compound is not considered flammable or combustible. However, in the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be released.
| Extinguishing Media | Special Protective Equipment for Firefighters |
| Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specifications and Rationale |
| Respiratory Protection | A full-face particle respirator (type N99/P2 or equivalent) is recommended, especially when engineering controls are not sufficient or when handling powders that can become airborne. For higher-risk activities, a full-face supplied-air respirator should be used. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and follow proper glove removal techniques to avoid skin contact. |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashes or generating dust. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of exposure, consider wearing a chemical-resistant apron over the lab coat. Long pants and closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing the risks associated with handling this compound. The following workflow provides a detailed, step-by-step guide for its safe use in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Assemble all necessary PPE and inspect it for any defects.
-
Designate a clean and uncluttered area within the fume hood for the procedure.
-
-
Handling:
-
Put on all required personal protective equipment as outlined in the table above.
-
Perform all manipulations of this compound within the certified chemical fume hood to minimize inhalation exposure.
-
Carefully open the container, avoiding any actions that could generate dust.
-
Use appropriate tools, such as a chemical spatula, to weigh the desired amount of the compound on a tared weigh boat.
-
Carefully transfer the weighed this compound to the designated reaction vessel.
-
Promptly and securely reseal the stock container of this compound.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that came into contact with this compound using an appropriate solvent.
-
Segregate all waste, including contaminated disposable items, into a designated hazardous waste container.
-
Carefully remove and dispose of single-use PPE in the appropriate waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water upon completion of the work.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.
Disposal Workflow for this compound Waste
Caption: Procedural flow for the safe disposal of this compound waste.
Detailed Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weigh boats, contaminated gloves).
-
Do not mix this compound waste with other chemical waste streams.
-
-
Containerization and Labeling:
-
Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste. The container must be in good condition and clearly labeled.
-
Affix a "Hazardous Waste" label to the container. The label must clearly state "this compound Waste" and include the appropriate hazard pictograms.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated.
-
-
Final Disposal:
-
The disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.
-
Follow your institution's procedures for requesting a hazardous waste pickup and complete all necessary documentation.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
